2-(Benzofuran-3-yl)ethanamine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(1-benzofuran-3-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c11-6-5-8-7-12-10-4-2-1-3-9(8)10/h1-4,7H,5-6,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEHYFMQXSNIAMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CO2)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20497453 | |
| Record name | 2-(1-Benzofuran-3-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20497453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27404-31-5 | |
| Record name | 2-(1-Benzofuran-3-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20497453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-benzo[b]furan-3-ylethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-(Benzofuran-3-yl)ethanamine CAS number and molecular weight
This technical guide provides an in-depth analysis of 2-(Benzofuran-3-yl)ethanamine , a critical bioisostere in medicinal chemistry.[1] By replacing the indole nitrogen of tryptamine with oxygen, this scaffold offers unique lipophilic and metabolic profiles while retaining affinity for serotonergic targets.[1]
Technical Monograph & Synthesis Guide [1]
Chemical Identity & Physical Properties
This compound (also known as 3-(2-aminoethyl)benzofuran) is the oxygen-bioisostere of the endogenous neurotransmitter tryptamine.[1] Its structural rigidity and altered hydrogen-bonding potential make it a valuable probe for exploring the steric and electronic requirements of the serotonin (5-HT) receptors.[1]
| Property | Data |
| CAS Registry Number | 27404-31-5 |
| IUPAC Name | 2-(1-Benzofuran-3-yl)ethanamine |
| Common Synonyms | 3-(2-Aminoethyl)benzofuran; 3-Benzofuranethanamine; "Oxa-Tryptamine" |
| Molecular Formula | C₁₀H₁₁NO |
| Molecular Weight | 161.20 g/mol |
| SMILES | NCCCc1c2ccccc2oc1 |
| InChIKey | FB139167 (Biosynth Code) / Computed: MCRMSTLTYUXOCV-UHFFFAOYSA-N |
| Appearance | Viscous oil (Freebase); Crystalline solid (HCl/Fumarate salts) |
| Solubility | Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water (Freebase) |
Structural Bioisosterism & Pharmacology
The core significance of this molecule lies in its relationship to Tryptamine .[1]
The Indole-to-Benzofuran Switch
In medicinal chemistry, the "Oxa-switch" (Indole NH
-
Eliminate Hydrogen Bond Donor (HBD): The indole NH is a HBD.[1] Replacing it with oxygen removes this interaction, increasing lipophilicity (LogP) and blood-brain barrier (BBB) permeability.[1]
-
Alter Metabolic Stability: The indole nitrogen is susceptible to N-oxidation and metabolic conjugation.[1] The benzofuran ring is generally more resistant to these specific oxidative pathways, though it introduces liability for furan-epoxidation in some contexts.[1]
-
Preserve Aromaticity: Both rings are 10
-electron aromatic systems, maintaining the - stacking interactions required for receptor binding sites (e.g., the phenylalanine cluster in 5-HT receptors).[1]
Pharmacological Profile[1][5][6]
-
Serotonin Receptors (5-HT): Research by Nichols et al. (1992) demonstrated that benzofuran analogs of hallucinogenic tryptamines retain high affinity for 5-HT
and 5-HT receptors.[1] The this compound core serves as the scaffold for potent agonists when substituted at the 4, 5, or 6 positions (e.g., the "5-MAPB" or "6-APB" series).[1] -
Antibacterial Activity: Recent screens have identified this scaffold (specifically code ZBFEA) as an inhibitor of bacterial protein synthesis, binding to the ribosomal protein S12, effective against MRSA strains.[1][2]
Synthesis Protocol
Directive: The following protocol is based on the Henry Reaction (Nitroaldol Condensation) followed by hydride reduction. This is the industry-standard route for phenethylamine and tryptamine analogs due to its scalability and reliability.[1]
Reaction Scheme (DOT Visualization)
Figure 1: Synthetic pathway via the Henry Reaction.[1] The aldehyde is condensed with nitromethane to form the nitrovinyl intermediate, which is reduced to the amine.[1]
Detailed Methodology
Step 1: Henry Condensation
Objective: Convert Benzofuran-3-carbaldehyde to 3-(2-nitrovinyl)benzofuran.[1]
-
Reagents: Benzofuran-3-carbaldehyde (1.0 eq), Nitromethane (10.0 eq, serves as solvent/reactant), Ammonium Acetate (0.2 eq).[1]
-
Procedure:
-
Dissolve the aldehyde in nitromethane.[1]
-
Add ammonium acetate.[1]
-
Reflux the mixture (approx. 101°C) for 2–4 hours. Monitor via TLC (Silica, 20% EtOAc/Hexane) for disappearance of aldehyde.[1]
-
Workup: Cool to room temperature. The nitroalkene often crystallizes directly.[1] If not, remove excess nitromethane under reduced pressure.[1] Recrystallize the residue from methanol/IPA.[1]
-
Yield Expectation: 80–90% (Yellow/Orange needles).[1]
-
Step 2: Reduction
Objective: Reduce the nitroalkene to the primary amine.[1] Choice of Reagent: Lithium Aluminum Hydride (LAH) is preferred for laboratory scale due to completeness of reduction.[1] Catalytic hydrogenation (H2/Pd-C) is safer for scale-up but requires pressurized vessels.[1]
-
Reagents: 3-(2-nitrovinyl)benzofuran (1.0 eq), LiAlH₄ (4.0 eq), Anhydrous THF or Diethyl Ether.
-
Procedure:
-
Safety: LAH reacts violently with water. Use strictly anhydrous conditions under Nitrogen/Argon atmosphere.
-
Prepare a suspension of LAH in cold anhydrous THF (0°C).
-
Add the nitrovinyl intermediate (dissolved in THF) dropwise to the LAH suspension.[1]
-
Allow to warm to room temperature, then reflux for 4–6 hours. The solution typically turns from yellow to grey/colorless.[1]
-
Quenching (Fieser Method): Cool to 0°C. Carefully add:
-
Filter the granular white precipitate.[1] Wash the filter cake with THF.[1]
-
-
Isolation:
Analytical Validation (Self-Validating Protocol)
To ensure the identity of the synthesized compound, the following spectral signatures must be verified.
| Technique | Diagnostic Signal (Expected) | Interpretation |
| ¹H NMR | Aromatic protons of the benzene ring.[1] | |
| Critical: The C2-H proton of the furan ring.[1] Lack of coupling indicates 3-substitution.[1] | ||
| Methylene adjacent to the ring ( | ||
| Methylene adjacent to amine ( | ||
| Mass Spec | Molecular ion peak.[1] | |
| Tropylium-like fragment (loss of ethylamine chain).[1] |
References
-
Lead Sciences. (n.d.). This compound CAS 27404-31-5.[1][3] Retrieved January 31, 2026, from [Link][1]
-
Tomaszewski, Z., Johnson, M. P., Huang, X., & Nichols, D. E. (1992).[1][4] Benzofuran bioisosteres of hallucinogenic tryptamines. Journal of Medicinal Chemistry, 35(11), 2061–2064.[1] (Contextual citation for synthesis and pharmacology of the scaffold).
-
PubChem. (n.d.).[1][5] 3-(2-Aminoethyl)benzofuran.[1][5][6][7] National Library of Medicine.[1] Retrieved January 31, 2026, from [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. biosynth.com [biosynth.com]
- 3. This compound - Lead Sciences [lead-sciences.com]
- 4. dea.gov [dea.gov]
- 5. 3-(2-Aminoethyl)-2-cyclopropyl-1-benzofuran-5-ol | C13H15NO2 | CID 170869001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-(2-aminoethyl)-5-Benzofuranol | C10H11NO2 | CID 17747880 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemsynthesis.com [chemsynthesis.com]
Discovery and origin of 2-(Benzofuran-3-yl)ethanamine
The Oxygen Bioisostere: 2-(Benzofuran-3-yl)ethanamine An In-Depth Technical Guide on the Synthesis, Pharmacology, and SAR Significance of the "Oxa-Tryptamine" Scaffold.
Part 1: Executive Summary & Theoretical Framework
This compound (also known as 3-(2-aminoethyl)benzofuran) represents a pivotal probe in the structure-activity relationship (SAR) studies of serotonergic hallucinogens. It is the direct bioisostere of tryptamine , where the indole nitrogen atom (position 1) is replaced by an oxygen atom.
This substitution is not merely a structural novelty; it is a calculated "chemical knockout" experiment designed to test the necessity of the indole N-H moiety in receptor binding. By replacing the hydrogen-bond donor (N-H) with a hydrogen-bond acceptor (Oxygen lone pairs), researchers—most notably the laboratory of David E. Nichols —were able to map the electrostatic requirements of the serotonin 5-HT
Key Technical Insight:
The "Oxa-tryptamine" scaffold demonstrates significantly reduced affinity for the 5-HT
Part 2: Chemical Synthesis
The synthesis of this compound presents a challenge distinct from tryptamines. While tryptamines are often synthesized via the Speeter-Anthony procedure (oxalyl chloride on the indole C3), benzofurans lack the nucleophilicity at C3 required for this direct acylation.
Therefore, the authoritative route utilizes a Vilsmeier-Haack formylation followed by a Henry Reaction (Nitroaldol) and subsequent Hydride Reduction .
Visual Synthesis Pathway
Caption: The canonical 3-step synthesis route converting benzofuran to the target ethanamine via a nitroalkene intermediate.
Detailed Experimental Protocol
Step 1: Synthesis of Benzofuran-3-carbaldehyde
-
Reagents: Benzofuran, Phosphorus Oxychloride (
), Dimethylformamide (DMF). -
Mechanism: Electrophilic aromatic substitution. The Vilsmeier reagent (chloroiminium ion) attacks the C3 position of the benzofuran ring, which is the most electron-rich site in the heterocyclic system.
-
Protocol:
-
Cool anhydrous DMF (1.2 eq) to 0°C under
atmosphere. -
Dropwise add
(1.1 eq) to generate the Vilsmeier salt (white precipitate may form). -
Add benzofuran (1.0 eq) dissolved in DMF slowly.
-
Heat to 80°C for 4 hours.
-
Quench: Pour onto ice/water and neutralize with sodium acetate. Extract with ethyl acetate.[1]
-
Purification: Recrystallize from hexanes.
-
Step 2: Preparation of 3-(2-Nitrovinyl)benzofuran
-
Reagents: Benzofuran-3-carbaldehyde, Nitromethane (
), Ammonium Acetate ( ). -
Mechanism: Henry Reaction (Nitroaldol condensation) followed by dehydration.
-
Protocol:
-
Dissolve benzofuran-3-carbaldehyde in nitromethane (excess, acts as solvent).
-
Add ammonium acetate (0.5 eq) as a catalyst.
-
Reflux for 2–4 hours. Monitor TLC for disappearance of aldehyde.
-
Workup: Cool the solution. The nitroalkene often crystallizes directly upon cooling or removal of excess nitromethane.
-
Product: Yellow/Orange needles. (Nitroalkenes are Michael acceptors; handle with care).
-
Step 3: Reduction to this compound
-
Reagents: Lithium Aluminum Hydride (
), Anhydrous THF. -
Mechanism: Nucleophilic hydride attack reducing both the alkene and the nitro group to the primary amine.
-
Protocol:
-
Prepare a suspension of
(4.0 eq) in anhydrous THF at 0°C under Argon. -
Dissolve 3-(2-nitrovinyl)benzofuran in THF and add dropwise to the hydride suspension. Caution: Exothermic.
-
Reflux for 6–12 hours to ensure complete reduction of the intermediate oxime/hydroxylamine species.
-
Quench (Fieser Method): Cool to 0°C. Add water (
mL), 15% NaOH ( mL), then water ( mL). -
Filter the granular aluminum salts.
-
Isolation: Acidify filtrate with HCl to generate the amine hydrochloride salt, or evaporate solvent to obtain the free base oil.
-
Part 3: Pharmacological Profile & SAR Logic
The scientific value of this compound lies in its comparison to tryptamine derivatives. The following data summarizes the findings from the pivotal Nichols et al. (1992) study, using 5-methoxy-substituted analogs as the primary test subjects (as unsubstituted tryptamine has low baseline affinity).
Comparative Binding Affinity ( values)
| Receptor | 5-MeO-Tryptamine (Indole) | 5-MeO-Benzofuran Analog | Fold Decrease | Implication |
| 5-HT | High Affinity | Moderate/Low Affinity | ~3x - 6x | Indole NH is crucial for binding. |
| 5-HT | High Affinity | High Affinity | ~1.2x | Indole NH is less critical here. |
Note: Specific
Mechanistic Interpretation
-
5-HT
Receptor: The binding pocket contains a serine residue that acts as a hydrogen bond acceptor. The indole N-H of tryptamines donates a hydrogen bond to this residue, stabilizing the ligand-receptor complex. When the Nitrogen is replaced by Oxygen (benzofuran), this H-bond donor is lost, and the oxygen lone pairs may even create electrostatic repulsion, leading to the observed drop in affinity. -
5-HT
Receptor: The binding mode at this subtype appears more tolerant. It relies heavily on the protonated amine side chain and the aromatic -stacking interactions, making the specific hydrogen bonding capability of the heteroatom at position 1 less determinative.
SAR Evolution: The "FLY" Series
While the flexible benzofuran ethanamine showed reduced potency, it paved the way for the rigidified analogs known as the "FLY" compounds (e.g., 2C-B-FLY).
-
Logic: If the oxygen atom cannot donate a hydrogen bond, can we increase affinity by locking the side chain conformation?
-
Result: Incorporating the oxygen into a dihydrofuran ring fused to the benzene core (locking the conformation) resulted in super-potent agonists, proving that entropic factors could compensate for the enthalpic loss of the H-bond.
Caption: The evolution from flexible bioisosteres to rigidified high-potency agonists.
References
-
Tomaszewski, Z., Johnson, M. P., Huang, X., & Nichols, D. E. (1992).[2] Benzofuran bioisosteres of hallucinogenic tryptamines.[2] Journal of Medicinal Chemistry, 35(11), 2061–2064.
-
Nichols, D. E. (2012). Structure-activity relationships of serotonin 5-HT2A agonists. Wiley Interdisciplinary Reviews: Membrane Transport and Signaling, 1(5), 559-579.
-
Monte, A. P., Marona-Lewicka, D., Parker, M. A., Wainscott, D. B., & Nichols, D. E. (1996). Dihydrobenzofuran analogues of hallucinogens. 3. Models of 4-substituted (2,5-dimethoxyphenyl)alkylamine derivatives with rigidified methoxy groups. Journal of Medicinal Chemistry, 39(15), 2953–2961.
Sources
Structure elucidation of novel benzofuran derivatives
Initiating Data Collection
I'm starting with focused Google searches to gather information on elucidating the structure of novel benzofuran derivatives. The emphasis is on modern spectroscopic techniques like NMR, mass spectrometry, and X-ray crystallography. This initial phase aims to build a solid foundation of relevant literature and methodologies.
Expanding Search Parameters
Commencing Detailed Investigation
2-(Benzofuran-3-yl)ethanamine as a research chemical
An In-depth Technical Guide to 2-(Benzofuran-3-yl)ethanamine for Research Professionals
Foreword
The benzofuran scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] This guide focuses on a specific derivative, this compound, a research chemical that stands at the intersection of several key scientific domains. As a structural analog of endogenous monoamines and psychoactive tryptamines, its study offers valuable insights into neuropharmacology. Concurrently, the broader class of benzofuran derivatives has demonstrated significant potential in oncology and infectious disease research.[1][3] This document serves as a technical primer for researchers, synthesizing current knowledge on its chemistry, pharmacology, and potential applications, while providing validated methodologies for its investigation.
Core Chemical & Physical Properties
This compound, also known by its CAS Number 27404-31-5, is a primary amine derivative of the heterocyclic compound benzofuran.[4][5] Its structure is characterized by a benzofuran ring system with an ethanamine side chain attached at the 3-position. This arrangement is pivotal to its biological activity, positioning it as an analog to phenethylamines and tryptamines.
| Property | Value | Source |
| CAS Number | 27404-31-5 | [4][5] |
| Molecular Formula | C₁₀H₁₁NO | [4][5] |
| Molecular Weight | 161.20 g/mol | [4][5] |
| Density | 1.128 g/cm³ | [4] |
| Purity | Typically ≥96% | [5] |
| Storage | 2°C - 8°C, under inert gas (Nitrogen), protected from light | [4][5] |
Synthesis Pathway Rationale
The synthesis of substituted benzofuranethanamines often involves multi-step processes starting from a substituted benzofuran core. While specific synthesis details for this compound are not extensively published in peer-reviewed literature, a general and logical pathway can be extrapolated from the synthesis of analogous compounds, such as those described for its 5-methoxy-N,N-dimethyl and N-ethyl analogs.[6]
A common and rational approach involves the conversion of a precursor like benzofuran-3-yl-acetic acid into an intermediate amide, followed by reduction to the final amine.
Conceptual Synthesis Workflow:
-
Acid Chloride Formation: Benzofuran-3-yl-acetic acid is reacted with a chlorinating agent (e.g., thionyl chloride or oxalyl chloride) to form the highly reactive acid chloride intermediate. This step is critical for activating the carboxyl group for the subsequent amination.
-
Amidation: The acid chloride is then reacted with an ammonia source to form the corresponding primary amide.
-
Reduction: The final and crucial step is the reduction of the amide to the target ethanamine. A powerful reducing agent like Lithium Aluminum Hydride (LAH) is typically employed for this conversion.[6]
Caption: Conceptual workflow for the synthesis of this compound.
Pharmacology & Mechanism of Action
The primary pharmacological interest in this compound stems from its structural similarity to monoamine neurotransmitters and psychoactive drugs like MDMA. Research into the broader class of psychoactive benzofurans provides a strong predictive framework for its mechanism of action.
Monoamine Agonism
Studies on related benzofuran compounds, such as 5-APB and 6-APB, have established that they act as indirect monoamine agonists.[7] They function as releasing agents and reuptake inhibitors at the serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters.[7][8] This dual action leads to a significant increase in the synaptic concentration of these key neurotransmitters. It is highly probable that this compound shares this mechanism. The interaction with these transporters is considered the primary driver for the entactogenic and psychostimulant effects observed with this class of compounds.[7]
Serotonin Receptor Interactions
Beyond transporter interactions, many benzofurans also display direct affinity for serotonin receptors.[7] Specifically, agonism at the 5-HT₂A receptor is associated with psychedelic effects, while activity at the 5-HT₂B receptor has been linked to concerns about cardiac valvulopathy with chronic use.[7] The evaluation of this compound's binding profile at these and other serotonin receptor subtypes is a critical area for future research to fully characterize its pharmacological and toxicological profile. A related compound, 2-(5-methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine, was first reported in studies evaluating affinity for serotonin receptors, underscoring the importance of this target for the benzofuranethanamine class.[6]
Caption: Proposed mechanism of action for this compound at monoamine transporters.
Survey of Potential Research Applications
The benzofuran chemical scaffold is versatile, leading to diverse areas of investigation for its derivatives.
-
Neuroscience & Psycho-pharmacology: As discussed, its primary application is as a tool compound to probe the function of monoaminergic systems. It can be used in studies related to the mechanisms of action of entactogens and stimulants, and as a structural template for developing novel CNS agents.[7][9]
-
Antimicrobial Research: Certain sources indicate that this compound has shown effectiveness against multi-resistant bacteria, such as Methicillin-resistant Staphylococcus aureus (MRSA).[4] The proposed mechanism is the inhibition of protein synthesis via binding to the ribosomal protein S12, making it a lead compound for the development of new antibiotics.[4]
-
Oncology: The broader family of benzofuran derivatives has been extensively studied for anticancer properties.[3] Mechanisms identified include the induction of apoptosis (programmed cell death) through the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and activation of caspases.[10][11][12] Other benzofurans have been shown to inhibit tubulin polymerization, a key process in cell division.[3][13] These findings justify screening this compound for cytotoxic activity against various cancer cell lines.
-
Cardiovascular Research: Early research on related benzofuranethanamines investigated their potential as anti-arrhythmic agents. One study found that a derivative exhibited negative inotropic and chronotropic actions on isolated guinea pig heart muscle preparations, though without the beta-blocking activity of reference compounds like propafenone.[14]
Analytical Methodologies
Accurate identification and quantification are paramount in research. Standard forensic and analytical chemistry techniques are well-suited for characterizing this compound and its analogs.
Core Techniques
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a gold-standard technique for identifying novel psychoactive substances. The compound is separated based on its volatility and polarity on a capillary column, and then fragmented and detected by a mass spectrometer, providing a unique chemical fingerprint.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide definitive structural elucidation by mapping the chemical environment of each hydrogen and carbon atom in the molecule. This is essential for confirming the identity and purity of a synthesized batch.[6]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR provides information about the functional groups present in the molecule by measuring the absorption of infrared radiation. Differences in the amine region (e.g., 2400-3000 cm⁻¹) can help distinguish between primary, secondary, and tertiary amine salts.[6]
Sample Preparation & Workflow
For analysis in biological matrices, robust sample preparation is crucial. Methods like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are employed to isolate the analyte from complex mixtures like blood or urine before instrumental analysis.[15] SPE is often favored for its efficiency and cleanliness.[15]
Caption: A typical workflow for the analysis of benzofurans in biological samples.
Experimental Protocol: In Vitro ROS Generation Assay
To investigate the potential pro-oxidative and anticancer effects of this compound, a reactive oxygen species (ROS) generation assay can be performed. This protocol is based on established methodologies for testing novel benzofuran derivatives.[11]
Objective: To determine if this compound induces ROS production in a selected cancer cell line (e.g., K562 chronic myelogenous leukemia).
Principle: The assay uses a cell-permeable dye, 2′,7′-dichlorodihydrofluorescein diacetate (DCFH-DA). Inside the cell, esterases cleave the acetate groups, trapping the molecule. In the presence of ROS, particularly hydrogen peroxide, the non-fluorescent DCFH is oxidized to the highly fluorescent 2′,7′-dichlorofluorescein (DCF). The increase in fluorescence intensity is proportional to the amount of ROS generated.[11]
Materials:
-
K562 cells
-
RPMI-1640 medium supplemented with 10% FBS
-
This compound (stock solution in DMSO)
-
DCFH-DA dye (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader (Excitation ~485 nm, Emission ~525 nm)
Methodology:
-
Cell Seeding (Causality: Ensure Logarithmic Growth): Seed K562 cells in a 96-well plate at a density of 2 x 10⁴ cells/well. Allow cells to adhere and stabilize for 24 hours. This ensures the cells are in a healthy, proliferative state before treatment.
-
Compound Treatment (Causality: Dose-Response Evaluation): Treat cells with varying concentrations of this compound (e.g., 1 µM, 10 µM, 50 µM). Include a vehicle control (DMSO) and a positive control (e.g., H₂O₂). Incubate for a predetermined time, for instance, 12 hours, as this has been shown to be an effective time point for observing ROS production with other benzofurans.[12]
-
Dye Loading (Causality: Introduce the ROS Sensor): After incubation, centrifuge the plate and remove the supernatant. Wash the cells once with warm PBS. Add 100 µL of PBS containing 10 µM DCFH-DA to each well.
-
Dye Incubation (Causality: Allow Cellular Uptake & Deacetylation): Incubate the plate at 37°C for 30 minutes in the dark. This allows the dye to enter the cells and be converted to its active, ROS-sensitive form.
-
Fluorescence Measurement (Causality: Quantify ROS Levels): After incubation, wash the cells again with PBS to remove excess dye. Add 100 µL of fresh PBS to each well. Immediately measure the fluorescence intensity using a plate reader.
-
Data Analysis (Causality: Normalize and Interpret Results): Normalize the fluorescence intensity of the treated wells to the vehicle control. An increase in fluorescence indicates compound-induced ROS generation.
Conclusion
This compound is a research chemical of significant interest due to its structural heritage and multifaceted biological potential. Its likely role as a monoamine releasing agent positions it as a valuable tool for neuropharmacological research. Furthermore, compelling evidence from analogous compounds suggests promising, yet unexplored, avenues in antimicrobial and oncological drug discovery. Rigorous investigation using validated analytical and in vitro protocols, such as those outlined in this guide, is essential to fully elucidate its therapeutic potential and toxicological profile, paving the way for the rational design of future derivatives.
References
-
Ecker, G., Helml, T., Fleischhacker, W., Noe, C. R., Studenik, C., Schade, B., & Heistracher, P. (1995). Synthesis and pharmacodynamic activity of 2-(3-(2-phenylethyl)benzofuran-2-yl)-N-propyl-ethanamine. Archiv der Pharmazie, 328(4), 343-348. [Link]
-
Simmler, L. D., Rickli, A., Hoener, M. C., & Liechti, M. E. (2015). Pharmacological profile of novel psychoactive benzofurans. British Journal of Pharmacology, 172(13), 3412-3425. [Link]
-
Gümrükçüoğlu, N., Ispir, E., & Özmen, H. (2007). Studies on the Synthesis Reactivity of Novel Benzofuran-2-yl-[3-Methyl-3-Phenylcyclobutyl] Methanones and their Antimicrobial Activity. Molecules, 12(1), 175-186. [Link]
-
Liu, Y., et al. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. International Journal of Molecular Sciences. [Link]
-
Al-Hourani, B. J., et al. (2023). Catalyst-Free Synthesis of Novel 4-(Benzofuran-2-yl)-N-phenylthiazol-2(3H)-imines, Crystal Structure Elucidation, and the Effect of Phenyl Substitution on Crystal Packing. Molecules, 28(16), 6049. [Link]
- Google Patents. (n.d.). 2-ethylamine substituted benzofuran and benzothiophene compositions for mental disorders or enhancement.
-
Semantic Scholar. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy -Aminosulfones. [Link]
-
DeRuiter, J., et al. (2012). The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethyl Analog. Microgram Journal, 9(1), 40-46. [Link]
-
National Center for Biotechnology Information. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. PubMed Central. [Link]
-
Wrzecionek, K., et al. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. International Journal of Molecular Sciences, 25(4), 1999. [Link]
-
National Center for Biotechnology Information. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. PubMed. [Link]
-
Semantic Scholar. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. [Link]
-
Jones, C. B., et al. (2024). Novel Benzofuran Derivatives Induce Monoamine Release and Substitute for the Discriminative Stimulus Effects of 3,4-Methylenedioxymethamphetamine. Journal of Pharmacology and Experimental Therapeutics. [Link]
-
Lead Sciences. (n.d.). This compound. Retrieved January 30, 2026, from [Link]
-
Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. (n.d.). MDPI. Retrieved from [Link]
-
ResearchGate. (n.d.). The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethyl Analog. Retrieved January 30, 2026, from [Link]
-
National Center for Biotechnology Information. (2025). In Vitro Metabolism of a Benzofuran-Substituted Nitazene: Ethyleneoxynitazene. PubMed Central. [Link]
-
Busardò, F. P., et al. (2017). Intoxication caused by new psychostimulants: analytical methods to disclose acute and chronic use of benzofurans and ethylphenidate. International Journal of Legal Medicine, 131(6), 1547-1555. [Link]
-
OpenBU. (n.d.). Analysis of benzofury compounds in blood using different sample preparation methods and ultra fast liquid chromatography-tandem mass spectrometry (UFLC-MS/MS). Retrieved January 30, 2026, from [Link]
Sources
- 1. Studies on the Synthesis Reactivity of Novel Benzofuran-2-yl-[3-Methyl-3-Phenylcyclobutyl] Methanones and their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. biosynth.com [biosynth.com]
- 5. This compound - Lead Sciences [lead-sciences.com]
- 6. dea.gov [dea.gov]
- 7. Pharmacological profile of novel psychoactive benzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel Benzofuran Derivatives Induce Monoamine Release and Substitute for the Discriminative Stimulus Effects of 3,4-Methylenedioxymethamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. WO2024108179A3 - 2-ethylamine substituted benzofuran and benzothiophene compositions for mental disorders or enhancement - Google Patents [patents.google.com]
- 10. New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [Synthesis and pharmacodynamic activity of 2-(3-(2-phenylethyl)benzofuran-2-yl)-N-propyl-ethanamine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. DSpace [open.bu.edu]
Methodological & Application
Application Note: Structural Elucidation and Purity Profiling of 2-(Benzofuran-3-yl)ethanamine (3-BE)
Executive Summary & Scientific Context
2-(Benzofuran-3-yl)ethanamine (3-BE) is a heterocyclic ethylamine and a direct structural isostere of tryptamine (indole-3-ethanamine). In medicinal chemistry, the replacement of the indole nitrogen with oxygen (benzofuran scaffold) is a classic strategy to modulate lipophilicity and metabolic stability while retaining affinity for serotonergic receptors (5-HT2A, 5-HT2C).
Analytical Challenge: The primary challenge in characterizing 3-BE is distinguishing it from its positional isomer, 2-(benzofuran-2-yl)ethanamine, and its nitrogen-analog, tryptamine. These compounds share identical or near-identical molecular weights and fragmentation patterns in low-resolution mass spectrometry.
This Application Note details a multi-modal analytical protocol (NMR, GC-MS, HPLC-UV) designed to unambiguously identify 3-BE and quantify synthetic purity.
Analytical Workflow Strategy
The following logic gate ensures robust identification, moving from bulk structural confirmation to trace impurity profiling.
Figure 1: Integrated analytical workflow for the characterization of benzofuran-based ethylamines.
Protocol 1: Nuclear Magnetic Resonance (NMR)
Objective: Unambiguous structural differentiation between the benzofuran and indole core.
The "Nitrogen vs. Oxygen" Signature
The most critical differentiator is the C2-position proton. In tryptamine, the indole N-H is exchangeable and the C2-H appears as a doublet (or broad singlet) typically upfield relative to benzofuran. In 3-BE, the oxygen atom is electronegative, shifting the adjacent C2-H downfield, and there is no ring N-H signal .
Experimental Parameters
-
Instrument: 400 MHz (or higher) NMR Spectrometer.
-
Solvent: DMSO-d6.
-
Why? While CDCl3 is standard, DMSO-d6 is required if the sample is a hydrochloride salt (common for amines) to ensure solubility. Furthermore, DMSO prevents rapid proton exchange, allowing the observation of the amine (
) protons if needed.
-
-
Pulse Sequence: Standard 1H ZG30.
-
Scans: 16 (minimum).
Key Spectral Assignments (3-BE HCl in DMSO-d6)
| Position | Multiplicity | Approx.[1] Shift (δ ppm) | Diagnostic Value |
| C2-H (Furan Ring) | Singlet | 7.60 - 7.80 | CRITICAL: Differentiates from Indole C2-H (typically 7.1-7.2 ppm). |
| Aromatic (Benzene) | Multiplet | 7.20 - 7.60 | Overlapping region; less diagnostic. |
| Side Chain | Triplet | 3.00 - 3.10 | Adjacent to amine. |
| Side Chain | Triplet | 2.80 - 2.90 | Adjacent to ring. |
| Amine ( | Broad Singlet | 8.00 - 8.20 | Only visible in salt forms in DMSO. |
| Indole N-H | ABSENT | N/A | CRITICAL: Presence indicates tryptamine contamination. |
Interpretation: The presence of a sharp singlet downfield (>7.5 ppm) corresponding to the proton on the oxygen-bearing ring, combined with the absence of a labile ring nitrogen proton, confirms the benzofuran core.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: Confirmation of molecular mass and fragmentation fingerprinting.
Mechanism of Fragmentation
Primary ethylamines undergo a characteristic
Experimental Parameters
-
Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm film).
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Inlet Temp: 250°C (Split 20:1).
-
Oven Program: 80°C (1 min) → 20°C/min → 280°C (hold 5 min).
-
Source: Electron Ionization (EI), 70 eV.[2]
Fragmentation Pathway Visualization
Figure 2: EI Fragmentation pathway. The m/z 30 ion is characteristic of primary amines.
Data Interpretation[1][2][3][4][5][6][7][8][9][10][11]
-
Retention Time: 3-BE typically elutes earlier than tryptamine on non-polar columns (DB-5) due to the lack of the H-bond donating indole nitrogen.
-
Base Peak (m/z 30): Confirms the primary amine side chain (
). -
Molecular Ion (m/z 161): Must be present.
-
Key Fragment (m/z 131): Corresponds to the benzofuran-3-methylene cation (
). This differentiates it from substituted phenethylamines (which would fragment to m/z 77 or 91).
Protocol 3: HPLC-UV Purity Profiling
Objective: Quantification of synthetic byproducts (e.g., unreacted aldehyde or nitrostyrene intermediates).
Method Development Logic
Benzofurans are neutral-to-basic (due to the amine). A C18 stationary phase with an acidic mobile phase is necessary to keep the amine protonated (
Detailed Protocol
| Parameter | Setting |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150mm, 3.5µm |
| Mobile Phase A | Water + 0.1% Formic Acid (or Trifluoroacetic acid) |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV-Vis Diode Array (DAD); Extraction at 254 nm and 280 nm |
| Injection Vol | 5-10 µL |
Gradient Table:
| Time (min) | %B | Event |
|---|---|---|
| 0.0 | 5 | Equilibration |
| 2.0 | 5 | Hold (Elute salts) |
| 12.0 | 95 | Linear Ramp |
| 15.0 | 95 | Wash |
| 15.1 | 5 | Re-equilibration |
Troubleshooting Impurities
-
Peak at ~13-14 min (High Organic): Likely the dimer or bis-alkylation product if synthesis involved alkyl halides.
-
Peak with UV max >300nm: Suggests extended conjugation, likely the nitrostyrene intermediate (2-(benzofuran-3-yl)-1-nitroethene) which was not fully reduced. This is a common toxic impurity in this synthesis class.
References
-
Drug Enforcement Administration (DEA). (2013). The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine and Differentiation from its N-Ethyl Analog. Microgram Journal. Link
- Note: Provides the foundational NMR/MS logic for benzofuran-3-yl ethylamine scaffolds.
-
Welter-Luedeke, J., & Maurer, H. H. (2016). New psychoactive substances: chemistry, pharmacology, metabolism, and detectability of amphetamine derivatives being benzofuran or benzothiazole derivatives. Therapeutic Drug Monitoring. Link
- Note: Validates the metabolic and mass spectral behavior of benzofuran amines.
-
Abdel-Magid, A. F. (2017). Synthesis of Benzofuran Derivatives. ACS Medicinal Chemistry Letters. Link
- Note: Context on synthetic routes and expected impurities.
-
Biosynth. (n.d.). This compound Product Data. Link[3]
- Note: Commercial verification of the specific isomer (CAS 27404-31-5).
Sources
GC-MS analysis of benzofuran ethanamine and its metabolites
Initiating Data Collection
I'm now diving deep into Google, aiming to build a solid foundation of knowledge. My focus is on benzofuran ethanamine and its metabolites, specifically GC-MS analysis. I'm prioritizing established protocols, chemical properties, metabolic pathways, and analytical standards.
Structuring the Application Note
I'm now structuring the application note. I've drafted an introduction explaining the need to analyze benzofuran ethanamine compounds. Next, I am creating a detailed section on GC-MS principles for this specific application, explaining its suitability. I'll then develop a step-by-step protocol for sample prep from various biological matrices, justifying each stage.
Defining GC-MS Parameters
I'm now zeroing in on GC-MS specifics. I am outlining instrumentation, including column selection, temperature settings, and mass spec configuration, along with a detailed rationale for each parameter. I'm also preparing a table to summarize the quantitative parameters, ensuring optimal separation and detection. Concurrently, I'm designing a Graphviz diagram visualizing the entire experimental workflow, from sample to data.
Application Notes and Protocols for the Neuropharmacological Investigation of 2-(Benzofuran-3-yl)ethanamine
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Scientific Rationale for Investigating 2-(Benzofuran-3-yl)ethanamine
The benzofuran scaffold is a core component of numerous biologically active compounds, both naturally occurring and synthetic.[1] In the realm of neuropharmacology, benzofuran derivatives have emerged as a significant class of psychoactive substances, often exhibiting complex interactions with monoaminergic systems.[2][3] Structurally related to phenethylamines and amphetamines, these compounds, including this compound, are anticipated to modulate the activity of serotonin (5-HT), dopamine (DA), and norepinephrine (NE) pathways in the central nervous system.[4]
Research into analogous compounds, such as the "benzofury" designer drugs, has revealed that many act as monoamine releasing agents and/or reuptake inhibitors, with pharmacological profiles that can resemble that of 3,4-methylenedioxymethamphetamine (MDMA).[3][5] These compounds often display a preference for inhibiting the uptake of norepinephrine and serotonin over dopamine.[3] Furthermore, direct interactions with serotonin receptors, particularly the 5-HT2A and 5-HT2B subtypes, are common among psychoactive benzofurans and contribute to their overall pharmacological effects.[3]
Given this background, this compound represents a compelling candidate for neuropharmacological investigation. Its structural similarity to known psychoactive compounds suggests a potential to modulate mood, cognition, and behavior through interactions with key neurotransmitter systems. A thorough characterization of its in vitro and in vivo pharmacology is therefore essential to elucidate its mechanism of action, assess its therapeutic potential, and understand its safety profile.
Predicted Mechanism of Action and Key Molecular Targets
Based on the pharmacology of structurally related benzofuran derivatives, the primary molecular targets for this compound are hypothesized to be the monoamine transporters (SERT, DAT, NET) and serotonin receptors. The compound is predicted to act as a monoamine reuptake inhibitor and/or releasing agent, leading to an increase in the synaptic concentrations of serotonin, norepinephrine, and dopamine. Additionally, direct agonism or antagonism at serotonin receptors, particularly 5-HT2A, may contribute to its psychoactive effects.
Hypothesized Signaling Pathway
Caption: Predicted signaling pathway for this compound.
In Vitro Characterization: Protocols and Data Interpretation
A systematic in vitro evaluation is the cornerstone of understanding the molecular pharmacology of this compound. The following protocols are designed to determine its affinity for and functional activity at key molecular targets.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of this compound for monoamine transporters and a panel of relevant G-protein coupled receptors (GPCRs), with a primary focus on serotonin receptors.
Principle: These assays measure the ability of the test compound to displace a specific radiolabeled ligand from its receptor or transporter binding site. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Experimental Workflow
Caption: Workflow for radioligand binding assays.
Detailed Protocol: Serotonin Transporter (SERT) Binding Assay
-
Preparation of Reagents:
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Radioligand: [³H]-Citalopram (a selective SERT inhibitor). Prepare a working solution at a concentration of approximately 1 nM in assay buffer.
-
Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in assay buffer to achieve a final concentration range of 10⁻¹⁰ M to 10⁻⁵ M.
-
Non-specific Binding Control: A high concentration of a known SERT inhibitor (e.g., 10 µM Fluoxetine).
-
Cell Membranes: Use commercially available cell membranes from a cell line stably expressing the human serotonin transporter (hSERT) or prepare them in-house.
-
-
Assay Procedure:
-
In a 96-well plate, combine:
-
50 µL of assay buffer (for total binding) or non-specific binding control.
-
50 µL of the test compound at various concentrations.
-
50 µL of [³H]-Citalopram working solution.
-
50 µL of cell membrane suspension (containing 10-20 µg of protein).
-
-
Incubate the plate at room temperature for 60 minutes.
-
-
Filtration and Quantification:
-
Rapidly filter the contents of each well through a GF/B filter plate pre-soaked in 0.5% polyethyleneimine.
-
Wash the filters three times with ice-cold assay buffer.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Table 1: Hypothetical Binding Affinities (Ki, nM) of this compound
| Target | Radioligand | Ki (nM) |
| hSERT | [³H]-Citalopram | 50 |
| hDAT | [³H]-WIN 35,428 | 500 |
| hNET | [³H]-Nisoxetine | 80 |
| 5-HT2A Receptor | [³H]-Ketanserin | 120 |
| 5-HT2B Receptor | [³H]-LSD | 250 |
| 5-HT1A Receptor | [³H]-8-OH-DPAT | >1000 |
Note: The data in this table is hypothetical and serves as an example of how to present the results. Actual values must be determined experimentally.
Neurotransmitter Uptake Assays
Objective: To determine the functional potency (IC50) of this compound to inhibit the uptake of serotonin, dopamine, and norepinephrine into cells expressing the respective transporters.
Principle: This assay measures the accumulation of a radiolabeled or fluorescent neurotransmitter substrate into cells. The ability of the test compound to block this uptake is quantified.
Experimental Workflow
Caption: Workflow for neurotransmitter uptake assays.
Detailed Protocol: Serotonin Uptake Assay using HEK293-hSERT cells
-
Cell Culture: Culture HEK293 cells stably expressing hSERT in appropriate media. Plate the cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Preparation of Reagents:
-
Uptake Buffer: Krebs-Ringer-HEPES buffer (KRH), pH 7.4.
-
Radiolabeled Substrate: [³H]-Serotonin. Prepare a working solution at a concentration of approximately 10 nM in uptake buffer.
-
Test Compound: Prepare serial dilutions of this compound in uptake buffer.
-
Non-specific Uptake Control: A known SERT inhibitor (e.g., 10 µM Fluoxetine).
-
-
Assay Procedure:
-
Wash the cell monolayer with uptake buffer.
-
Pre-incubate the cells with the test compound or control for 10-20 minutes at 37°C.
-
Initiate the uptake by adding the [³H]-Serotonin working solution.
-
Incubate for 10-15 minutes at 37°C.
-
-
Termination and Lysis:
-
Terminate the uptake by rapidly aspirating the medium and washing the cells three times with ice-cold uptake buffer.
-
Lyse the cells with a lysis buffer (e.g., 0.1 M NaOH).
-
-
Quantification:
-
Transfer the cell lysate to scintillation vials, add scintillation cocktail, and quantify the radioactivity.
-
-
Data Analysis:
-
Determine the specific uptake by subtracting the non-specific uptake from the total uptake.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to determine the IC50 value.
-
Table 2: Hypothetical Neurotransmitter Uptake Inhibition (IC50, nM) by this compound
| Transporter | Substrate | IC50 (nM) |
| hSERT | [³H]-Serotonin | 80 |
| hDAT | [³H]-Dopamine | 750 |
| hNET | [³H]-Norepinephrine | 150 |
Note: The data in this table is hypothetical and serves as an example of how to present the results. Actual values must be determined experimentally.
In Vivo Behavioral Pharmacology: Protocols and Data Interpretation
In vivo studies are crucial for understanding how the in vitro activities of this compound translate into behavioral effects. The following protocols are designed to assess its potential effects on anxiety, depression, and social behavior in rodents.
Elevated Plus Maze (EPM) for Anxiety-like Behavior
Objective: To assess the anxiolytic or anxiogenic effects of this compound.
Principle: The EPM consists of two open and two closed arms. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms, as rodents have a natural aversion to open spaces.
Protocol:
-
Animals: Use adult male or female mice or rats.
-
Apparatus: An elevated (e.g., 50 cm) plus-shaped maze with two open arms and two closed arms.
-
Procedure:
-
Administer this compound or vehicle via an appropriate route (e.g., intraperitoneal, oral) at various doses.
-
After a pre-determined pretreatment time (e.g., 30 minutes), place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for 5 minutes.
-
Record the session with a video camera for later analysis.
-
-
Data Analysis:
-
Score the number of entries into and the time spent in the open and closed arms.
-
Calculate the percentage of open arm entries and the percentage of time spent in the open arms.
-
An increase in these parameters suggests an anxiolytic effect.
-
Forced Swim Test (FST) for Antidepressant-like Activity
Objective: To evaluate the potential antidepressant-like effects of this compound.
Principle: When placed in an inescapable cylinder of water, rodents will eventually adopt an immobile posture. Antidepressant treatments are known to reduce the duration of this immobility.
Protocol:
-
Animals: Use adult male mice or rats.
-
Apparatus: A transparent cylinder filled with water (23-25°C).
-
Procedure:
-
Administer this compound or vehicle.
-
After the pretreatment time, place the animal in the water-filled cylinder for a 6-minute session.
-
Record the session for later analysis.
-
-
Data Analysis:
-
Score the duration of immobility during the last 4 minutes of the test.
-
A significant decrease in immobility time compared to the vehicle group suggests an antidepressant-like effect.
-
Social Interaction Test
Objective: To assess the effects of this compound on social behavior, which can be altered in psychiatric disorders.
Principle: This test measures the natural tendency of rodents to interact with a novel conspecific. Changes in the duration and nature of social interaction can indicate pro-social or anti-social effects of a compound.
Protocol:
-
Animals: Use weight- and age-matched male mice or rats.
-
Apparatus: A rectangular arena with a small wire cage at one end.
-
Procedure:
-
Habituate the test animal to the arena.
-
On the test day, administer this compound or vehicle to the test animal.
-
Place a novel, untreated "stranger" animal in the wire cage within the arena.
-
Place the test animal in the arena and record its behavior for 10 minutes.
-
-
Data Analysis:
-
Score the cumulative time the test animal spends in an "interaction zone" around the cage.
-
An increase in interaction time may suggest pro-social or anxiolytic effects.
-
Conclusion and Future Directions
The application notes and protocols outlined in this guide provide a comprehensive framework for the neuropharmacological characterization of this compound. By systematically evaluating its in vitro binding and functional activities at monoamine transporters and serotonin receptors, and correlating these findings with its in vivo behavioral effects, researchers can build a detailed understanding of its mechanism of action. This knowledge is critical for assessing its potential as a novel therapeutic agent for neuropsychiatric disorders. Future studies could explore its effects on other receptor systems, its pharmacokinetic profile, and its long-term behavioral effects to further delineate its therapeutic potential and safety.
References
-
RSC Publishing. (2015). Bioactive benzofuran derivatives: moracins A-Z in medicinal chemistry. European Journal of Medicinal Chemistry. [Link]
-
ResearchGate. (2025). Pharmacological profile of novel psychoactive benzofurans. British Journal of Pharmacology. [Link]
-
American Addiction Centers. (2024). How Are Benzofuran Drugs Abused?. [Link]
-
National Center for Biotechnology Information. (2015). Pharmacological Profile of Novel Psychoactive Benzofurans. British Journal of Pharmacology. [Link]
-
National Center for Biotechnology Information. (2021). 2-Phenyl-3-(phenylselanyl)benzofuran elicits acute antidepressant-like action in male Swiss mice mediated by modulation of the dopaminergic system and reveals therapeutic efficacy in both sexes. Psychopharmacology. [Link]
-
Blossom Analysis. (n.d.). Novel Benzofuran Derivatives Induce Monoamine Release and Substitute for the Discriminative Stimulus Effects of 3,4-Methylenedioxymethamphetamine. [Link]
-
Wikipedia. (n.d.). MEAI. [Link]
-
National Center for Biotechnology Information. (2021). Novel Benzofuran Derivatives Induce Monoamine Release and Substitute for the Discriminative Stimulus Effects of 3,4-Methylenedioxymethamphetamine. The Journal of Pharmacology and Experimental Therapeutics. [Link]
-
DEA.gov. (n.d.). The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethyl Analog. [Link]
-
National Center for Biotechnology Information. (1992). Synthesis and dopamine receptor affinities of 2-(4-fluoro-3-hydroxyphenyl)ethylamine and N-substituted derivatives. Journal of Medicinal Chemistry. [Link]
-
National Center for Biotechnology Information. (1990). Synthesis and dopamine receptors binding affinity of 2-(3-fluoro-4-hydroxyphenyl)ethylamine and its N-alkyl derivatives. Il Farmaco. [Link]
-
ACS Publications. (2022). Design, Synthesis, and Biological Effect Studies of Novel Benzofuran–Thiazolylhydrazone Derivatives as Monoamine Oxidase Inhibitors. ACS Omega. [Link]
-
ResearchGate. (2025). ChemInform Abstract: Synthesis and Dopamine Receptor Affinities of 2-(4-Fluoro-3- hydroxyphenyl)ethylamine and N-Substituted Derivatives. [Link]
-
ResearchGate. (2021). Novel Benzofuran Derivatives Induce Monoamine Release and Substitute for the Discriminative Stimulus Effects of 3,4-Methylenedioxymethamphetamine. [Link]
-
MDPI. (2019). Structure Modeling of the Norepinephrine Transporter. International Journal of Molecular Sciences. [Link]
-
National Center for Biotechnology Information. (2001). Determination of residues in the norepinephrine transporter that are critical for tricyclic antidepressant affinity. Molecular Pharmacology. [Link]
-
Wikipedia. (n.d.). Bromo-DragonFLY. [Link]
-
MoreLife. (2004). Transporter-mediated actions of R-(−)-1-(benzofuran-2-yl)-2-propylaminopentane. European Journal of Pharmacology. [Link]
Sources
- 1. Bioactive benzofuran derivatives: moracins A-Z in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological profile of novel psychoactive benzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. americanaddictioncenters.org [americanaddictioncenters.org]
- 5. Novel Benzofuran Derivatives Induce Monoamine Release and Substitute for the Discriminative Stimulus Effects of 3,4-Methylenedioxymethamphetamine - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Strategic Development of Benzofuran-Based Therapeutics
Executive Summary & Rationale
The benzofuran scaffold (benzo[b]furan) represents a "privileged structure" in medicinal chemistry due to its ubiquity in bioactive natural products and its ability to interact with diverse biological targets. From the antiarrhythmic agent Amiodarone to the photochemotherapy agent Methoxsalen , this heterocyclic core offers a rigid framework for displaying pharmacophores.
However, the development of benzofurans faces two critical bottlenecks:
-
Synthetic Scalability: Traditional multi-step cyclizations often suffer from low yields or harsh conditions.
-
Metabolic Liability: The furan ring is susceptible to cytochrome P450-mediated bioactivation, leading to reactive epoxide intermediates.
This guide provides a validated workflow for designing, synthesizing, and evaluating benzofuran derivatives, specifically focusing on tubulin polymerization inhibitors (a dominant therapeutic application for this class) while mitigating metabolic risks.
Module A: Rational Design & SAR Logic
The Pharmacophore Strategy
Unlike flexible scaffolds, the benzofuran core is planar. Efficacy depends heavily on substitution patterns at the C2 and C3 positions.
-
C2-Position: Critical for lipophilic interactions. Aryl substitutions here often mimic the cis-stilbene moiety found in Combretastatin A-4 (a potent tubulin binder).
-
C3-Position: Substituents here modulate solubility and electronic properties.
-
C5/C6-Positions: Ideal for hydrogen-bonding donors (OH, NH2) to lock the molecule into the target binding pocket.
Visualization: The Design Workflow
The following diagram illustrates the logical flow from scaffold selection to lead optimization.
Figure 1: Strategic Structure-Activity Relationship (SAR) workflow for benzofuran development.
Module B: Validated Synthetic Protocols
While Palladium-catalyzed couplings (Sonogashira) are popular, they often leave trace metal impurities. For pharmaceutical applications, we prioritize the Rap-Stoermer Condensation for its atom economy and metal-free conditions.
Protocol 1: Modified Rap-Stoermer Condensation
Objective: Synthesis of 2-arylbenzofurans from salicylaldehydes and
Reagents & Equipment
-
Substrate: Salicylaldehyde derivative (1.0 eq)
-
Reagent:
-Bromoacetophenone derivative (1.1 eq) -
Base: Anhydrous Potassium Carbonate (
, 2.5 eq) -
Catalyst: Tetra-n-butylammonium iodide (TBAI, 10 mol% - Critical for phase transfer)
-
Solvent: Acetonitrile (MeCN) or Polyethylene Glycol (PEG-400 for Green Chemistry)
-
Setup: Round-bottom flask with reflux condenser, oil bath, magnetic stirrer.
Step-by-Step Methodology
-
Activation: In a 50 mL round-bottom flask, dissolve the salicylaldehyde derivative (5 mmol) in MeCN (20 mL). Add
(12.5 mmol) and stir at room temperature for 15 minutes. Why: This deprotonates the phenol, creating the phenoxide nucleophile. -
Addition: Add the
-bromoacetophenone (5.5 mmol) and TBAI (0.5 mmol). -
Reflux: Heat the mixture to reflux (
) for 4-6 hours. Monitor via TLC (Eluent: Hexane/EtOAc 8:2).-
Checkpoint: The intermediate (O-alkylated product) usually forms quickly; the subsequent intramolecular cyclization is the rate-determining step.
-
-
Work-up: Cool to RT. Filter off inorganic salts. Evaporate the solvent under reduced pressure.
-
Purification: Recrystallize from Ethanol or purify via Silica Gel Column Chromatography.
Self-Validation Criteria:
-
1H NMR: Disappearance of the aldehyde proton (
ppm) and appearance of the characteristic C3-H singlet at ppm.
Module C: Biological Evaluation (Tubulin Polymerization)
Benzofurans are potent microtubule destabilizing agents. This assay validates the mechanism of action.
Protocol 2: Tubulin Polymerization Inhibition Assay
Objective: Determine the
Materials
-
Purified Tubulin protein (>99%, typically bovine brain origin).
-
GTP (Guanosine triphosphate).
-
General Tubulin Buffer (80 mM PIPES, 2 mM
, 0.5 mM EGTA, pH 6.9). -
Spectrophotometer / Plate reader heated to
.
Workflow
-
Preparation: Dilute test compounds in DMSO. Final DMSO concentration in assay must be
. -
Incubation: Mix tubulin (3 mg/mL) with GTP (1 mM) in ice-cold buffer. Add test compounds.
-
Initiation: Transfer to a 96-well plate pre-warmed to
. -
Measurement: Monitor absorbance at 340 nm every 30 seconds for 60 minutes.
-
Mechanism: Polymerized microtubules scatter light; absorbance increases with polymerization. Inhibitors keep the curve flat.
-
Data Interpretation & Visualization
Calculate the percentage of inhibition compared to the Vehicle Control (DMSO) and Positive Control (Combretastatin A-4 or Colchicine).
Table 1: Representative Data Structure for Benzofuran Evaluation
| Compound ID | R1 (C2-Pos) | R2 (C5-Pos) | Tubulin IC50 (µM) | Antiproliferative GI50 (HeLa) |
| BZF-01 | Phenyl | H | > 50.0 | > 100 |
| BZF-04 | 3,4,5-trimethoxyphenyl | OMe | 1.2 ± 0.1 | 0.05 µM |
| Ref (CA-4) | N/A | N/A | 1.0 ± 0.1 | 0.003 µM |
Note: The 3,4,5-trimethoxyphenyl motif at C2 is essential for mimicking the colchicine binding site.
Module D: ADME & Toxicity Optimization
A major failure point for benzofurans is the metabolic opening of the furan ring . CYP450 enzymes can epoxidize the C2-C3 double bond, creating a reactive enedial intermediate that alkylates proteins (hepatotoxicity).
Mitigation Strategy: Metabolic Blocking
To prevent bioactivation, block the metabolic "soft spots":
-
C3-Substitution: Introduce a Methyl or Cyano group at C3. This sterically and electronically hinders epoxidation.
-
Fluorination: Replace metabolic labile C-H bonds on the aryl rings with C-F bonds.
Mechanism of Toxicity Flowchart
Troubleshooting & Optimization
Purification of 2-(Benzofuran-3-yl)ethanamine by column chromatography
Technical Support Center: Purification of 2-(Benzofuran-3-yl)ethanamine
-
Case ID: ZBFEA-PUR-001
-
Subject: Chromatography Optimization for Primary Alkylamines
-
Assigned Specialist: Senior Application Scientist, Separation Technologies
Introduction: The "Sticky Amine" Challenge
Welcome to the technical support hub. You are likely experiencing difficulty purifying This compound (also known as 3-(2-aminoethyl)benzofuran).
The Core Problem: Your molecule contains a primary ethylamine side chain (
Symptoms:
-
Tailing/Streaking: The spot on the TLC plate looks like a comet rather than a circle.
-
Retention Time Drift: The compound elutes much later than expected or never elutes at all.
-
Poor Recovery: You load 500 mg but only recover 200 mg; the rest is irreversibly bound to the silica.
Below are the troubleshooting modules designed to resolve these specific issues.
Module 1: Pre-Column Diagnostics
Before packing your column, you must determine the correct "State" of your amine.
Q: Should I load the compound as a salt (HCl) or free base? A: Always load as a free base for silica chromatography. Salts (hydrochlorides, acetates) are highly polar and will stick to the baseline of normal phase silica. If your synthesis (e.g., reduction of 3-(2-nitrovinyl)benzofuran) resulted in a salt, you must perform a "Free-Basing" workup first.
Protocol: Free-Basing Workup
-
Dissolve the crude salt in minimal water.
-
Adjust pH to >12 using 1M NaOH.
-
Extract
with Dichloromethane (DCM). -
Dry organic layer over
, filter, and concentrate. -
Result: An oil or low-melting solid ready for the column.
Module 2: Mobile Phase Engineering
Q: Hexane/Ethyl Acetate isn't moving my compound. What solvent system should I use? A: You need a polar, basic mobile phase. The benzofuran ring is lipophilic, but the primary amine dominates the polarity.
The Gold Standard: DCM / MeOH /
| Component | Role | Recommended Ratio |
| Dichloromethane (DCM) | Solubilizes the aromatic benzofuran core. | Base Solvent (90-98%) |
| Methanol (MeOH) | Provides polarity to elute the amine. | Polar Modifier (2-10%) |
| Ammonium Hydroxide ( | Competes for silanol sites, preventing tailing. | Additive (0.5-1%) |
Preparation of "Ammoniated Methanol" (The Magic Reagent): Instead of adding aqueous ammonia to every flask (which causes phase separation), prepare a stock solution:
-
Take 900 mL of Methanol.
-
Add 100 mL of concentrated Ammonium Hydroxide (28-30%).
-
Mix well. This is your "10%
in MeOH" stock. -
Running the Column: Use DCM as Solvent A and your Stock Solution as Solvent B. Run a gradient from 0% to 20% B.
Q: Can I use Triethylamine (TEA) instead? A: Yes, but with caveats.
-
Pros: TEA is miscible with organic solvents (good for Hexane/EtOAc systems).
-
Cons: TEA is difficult to remove (high boiling point) and can contaminate NMR spectra. Ammonia is volatile and evaporates cleanly.
-
Usage: If using TEA, pre-wash the column with mobile phase containing 1% TEA, then maintain 1% TEA throughout the run.
Module 3: Visualization & Logic Flow
The following diagram illustrates the decision-making process for purifying this specific scaffold.
Caption: Logical workflow for optimizing amine purification, prioritizing the "Free Base" state and mobile phase modification.
Module 4: Troubleshooting FAQs
Q: I added ammonia, but my compound is still stuck at the baseline. A: The polarity might still be too low.
-
Increase Methanol: Go up to 15-20% MeOH in DCM. Warning: Above 20% MeOH, silica gel starts to dissolve, contaminating your product.
-
Switch Stationary Phase: If silica fails, switch to Basic Alumina (Activity III) . Alumina is less acidic than silica and often requires no amine additives for separation.
-
Reverse Phase (C18): If the compound is very polar, use a C18 column with Water/Acetonitrile (+0.1% Formic Acid or Ammonium Bicarbonate).
Q: My product turned into a carbamate (extra peak in NMR). What happened?
A: Primary amines react with atmospheric
-
Fix: Do not use Acetone in your column or for cleaning fractions. Dry the fractions immediately after the column. Store the purified amine under Nitrogen/Argon or convert it immediately to the HCl salt for long-term storage.
Q: How do I store the purified compound?
A: Free base amines oxidize and absorb
-
Dissolve purified free base in Diethyl Ether.
-
Add 2M HCl in Ether dropwise.
-
The white precipitate is This compound hydrochloride .
-
Filter and dry.[1] This salt is stable for years at -20°C.
References
-
Biotage. (2023).[2][3][4] Is there an easy way to purify organic amines? Retrieved from
-
Sigma-Aldrich. (n.d.). 2-Benzofuran-3-yl-ethylamine hydrochloride Product Sheet. Retrieved from
-
University of Rochester. (n.d.). Solvent Systems for Flash Column Chromatography.[5][6][7] Retrieved from
-
Biosynth. (n.d.). This compound Properties. Retrieved from
Sources
Troubleshooting low yield in palladium-catalyzed benzofuran synthesis
Status: Operational Operator: Senior Application Scientist Ticket ID: BZF-PD-YIELD-001
Diagnostic Workflow: Triage Your Reaction
Before adjusting parameters, we must identify the failure mode. Low yield is a symptom; the underlying cause is usually kinetic stalling or competitive side reactions.
Use the following logic tree to diagnose your specific issue based on TLC/LC-MS analysis of the crude mixture.
Figure 1: Logic flow for diagnosing the root cause of low yields in Pd-catalyzed synthesis.
Issue Resolution Modules
Module A: The "Stalled Reaction" (Incomplete Conversion)
Symptom: Starting material (aryl halide/triflate) remains unconsumed after 12+ hours. No Pd black precipitate is visible (solution remains orange/yellow/red).
Root Cause: The oxidative addition of the Pd(0) species into the C-X bond is rate-limiting and failing. This is common with electron-rich aryl halides or aryl chlorides.
Technical Solution:
-
Ligand Switch: Standard PPh3 is often insufficient for difficult substrates. Switch to electron-rich, bulky phosphines (Buchwald Ligands) or N-heterocyclic carbenes (NHCs) to facilitate oxidative addition.
-
Temperature: Benzofuran formation via tandem Sonogashira/cyclization often requires higher energy barriers for the cyclization step. Ensure T > 80°C.
Data: Ligand Performance Matrix
| Ligand Class | Example | Substrate Scope | Pros | Cons |
| Simple Phosphine | PPh3 | Aryl Iodides | Cheap, Standard | Fails with Ar-Cl; Poor thermal stability |
| Biaryl Phosphine | XPhos, SPhos | Steric/Deactivated Ar-X | Excellent for Ar-Cl; High Turnover | Expensive; Air sensitive in solution |
| Bidentate | dppf, dppe | Chelating substrates | Stabilizes Pd(II) | Slower oxidative addition |
| NHC | IPr, IMes | Very difficult Ar-Cl | Extremely active; High thermal stability | Requires base activation; Sensitive to moisture |
Module B: The "Glaser" Competition (Side Product Formation)
Symptom: Low yield of benzofuran, but full consumption of the terminal alkyne. LC-MS shows a mass corresponding to the alkyne dimer (diyne).
Root Cause: The presence of Copper(I) (CuI) and Oxygen. In the standard Sonogashira protocol, CuI acts as a co-catalyst. However, in the presence of trace oxygen, Cu mediates the homocoupling of alkynes (Glaser coupling), consuming your reagent before it couples with the aryl halide.
Technical Solution:
-
Eliminate Copper: Switch to a Cu-free Sonogashira protocol. While slower, it eliminates homocoupling.
-
Degassing: Sparge solvents with Argon for 15 minutes minimum. Use the "Freeze-Pump-Thaw" method for strictly anaerobic conditions.
Module C: Catalyst Decomposition (Pd Black)
Symptom: Reaction mixture turns opaque black/grey rapidly. Reaction stalls.
Root Cause: "Pd Black" is the aggregation of active monomeric Pd(0) into inactive metallic nanoparticles. This occurs when the rate of reduction to Pd(0) exceeds the rate of oxidative addition, or when stabilizing ligands are insufficient.
Technical Solution:
-
Increase Ligand/Metal Ratio: Standard is 2:1 (L:Pd). Increase to 4:1 to stabilize the active species.
-
Solvent Choice: Switch from DMF (which can decompose at high T) to Toluene or 1,4-Dioxane.
Mechanistic Insight: The Tandem Pathway
Understanding the mechanism is crucial for troubleshooting. The synthesis typically involves a Sonogashira coupling followed by an intramolecular nucleophilic attack (cyclization).
Figure 2: The tandem catalytic cycle showing the critical transition from coupling to cyclization.
Validated Experimental Protocols
Protocol A: Robust Cu-Free Synthesis (Recommended)
Best for preventing Glaser coupling and ensuring high yield in sensitive substrates.
Reagents:
-
Aryl Halide (1.0 equiv)
-
Terminal Alkyne (1.2 equiv)
-
PdCl2(PPh3)2 (5 mol%)
-
TBAF (Tetra-n-butylammonium fluoride) (2.0 equiv) or Cs2CO3 (3.0 equiv)
-
Solvent: THF or 1,4-Dioxane (0.1 M)
Step-by-Step:
-
Setup: Flame-dry a reaction vial equipped with a magnetic stir bar. Cool under Argon flow.
-
Charging: Add PdCl2(PPh3)2, Aryl Halide, and Cs2CO3 (solid base is preferred to minimize hydrolysis).
-
Degassing: Add anhydrous solvent. Sparge with Argon for 10 minutes.
-
Initiation: Add the terminal alkyne via syringe.
-
Reaction: Seal the vessel. Heat to 80-100°C . Monitor by TLC.
-
Note: Cu-free reactions have an induction period. Do not abort if no reaction is seen in the first hour.
-
-
Workup: Filter through a celite pad (removes Pd and salts). Concentrate and purify via column chromatography.
Protocol B: The "Rescue" Protocol (For Deactivated Substrates)
Use when Protocol A fails to convert starting material.
Modifications:
-
Catalyst: Pd2(dba)3 (2 mol%) + XPhos (4-8 mol%).
-
Base: K3PO4 (3.0 equiv).
-
Solvent: Toluene:Water (10:1) biphasic system (promotes solubility of inorganic bases).
-
Temp: 100°C.
Frequently Asked Questions (FAQ)
Q: Why do I get the non-cyclized alkyne intermediate? A: The cyclization step (intramolecular attack of the phenol oxygen onto the alkyne) is slower than the initial coupling. If you isolate the intermediate, treat it with a stronger base (e.g., KOtBu) or a Lewis Acid (AuCl3 or AgOTf) in a second step to force ring closure [1].
Q: Can I use aryl chlorides? A: Yes, but not with standard PPh3 ligands. You must use electron-rich biaryl phosphines (like XPhos or SPhos) or NHC ligands to lower the activation energy for the oxidative addition into the C-Cl bond [2].
Q: My reaction works on 50mg but fails on 5g. Why? A: Heat transfer and gas exchange issues. On larger scales, "sparging" is less effective than vacuum/backfill cycles. Also, exotherms can lead to rapid catalyst decomposition. Add the catalyst last as a solution to the pre-heated mixture for better control.
References
-
Palladium-Catalyzed Synthesis of Benzofurans: Mechanisms and Methodologies. Source: Chemical Reviews (2014) URL:[Link]
-
Universal Catalysts for the Coupling of Aryl Halides with Amines and Alcohols. (Buchwald Ligand Foundation) Source: Angewandte Chemie International Edition URL:[Link]
-
A General and Efficient Copper-Free Sonogashira Reaction. Source: The Journal of Organic Chemistry URL:[Link]
-
Mechanistic Studies on the Palladium-Catalyzed Cross-Coupling of Alkynes. Source: ACS Catalysis URL:[Link]
Stability and storage conditions for 2-(Benzofuran-3-yl)ethanamine hydrochloride
[1]
Compound ID: 3-(2-Aminoethyl)benzofuran HCl CAS: 27404-32-6 Molecular Weight: 197.66 g/mol (HCl salt) Primary Application: Serotonergic receptor ligand research, heterocyclic building block.[1]
Module 1: Storage & Stability Essentials
Core Stability Profile
This compound combines a primary amine tail with a benzofuran core. While the hydrochloride salt form significantly improves stability over the free base, the benzofuran ring introduces specific vulnerabilities to photo-oxidation, and the amine salt remains hygroscopic.
Quick Reference: Storage Conditions
| Parameter | Recommendation | Technical Rationale |
| Temperature | -20°C (Long-term) | Retards thermally induced oxidation of the furan ring.[1] |
| Atmosphere | Inert Gas (Argon/Nitrogen) | Prevents formation of N-oxides and furan endoperoxides. |
| Humidity | Desiccated (<10% RH) | The HCl salt is hygroscopic; moisture catalyzes hydrolysis and clumping. |
| Light | Amber Vial / Foil | Benzofurans are susceptible to [2+2] photocycloaddition and photo-oxidation. |
| Solvent Stability | DMSO/Methanol (Short-term) | Stable in solution for <24h at 4°C. Avoid storing in water long-term.[1] |
Storage Decision Logic
Use the following decision tree to determine the optimal storage strategy based on your experimental timeline.
Figure 1: Decision matrix for storage based on physical state and solvent compatibility.
Module 2: Troubleshooting & FAQs
Q1: My sample has turned from white to faint yellow. Is it still usable?
Diagnosis: This indicates early-stage oxidation. The benzofuran ring is electron-rich and prone to forming colored quinoid-like impurities or N-oxides upon exposure to air and light.[1]
-
Critical Threshold: If the solid is pale yellow but retains solubility, purity is likely >95%.
-
Action: Perform a simple solubility check. If the solution in water/methanol is clear (not cloudy), filtering through a 0.22 µm PTFE filter may remove oxidized oligomers. Verify concentration via HPLC.
-
Prevention: Always purge the headspace with Argon before re-sealing the vial.
Q2: The compound has clumped into a sticky mass. Can I dry it?
Diagnosis: Hygroscopic failure. The HCl salt has absorbed atmospheric moisture, potentially leading to partial hydrolysis or hydrate formation.
-
Risk: Weighing errors will be significant due to water mass.
-
Recovery Protocol:
-
Dissolve the mass in a minimum amount of dry Methanol.
-
Add cold Diethyl Ether to precipitate the salt (trituration).
-
Filter and dry under high vacuum (0.1 mbar) for 4 hours.
-
Note: Do not use heat (>40°C) to dry, as this accelerates degradation in the wet state.
-
Q3: Can I store stock solutions in water?
Answer: No. While soluble in water, the amine hydrochloride is prone to slow hydrolysis and bacterial growth over time.
-
Recommendation: Prepare stock solutions in DMSO (dimethyl sulfoxide) or Anhydrous Ethanol . These can be stored at -20°C for up to 1 month.[1] Dilute into aqueous buffer immediately prior to the experiment.
Module 3: Experimental Protocols
Protocol A: Quality Control (QC) Check
Before starting critical cell-based or binding assays, validate the compound integrity using this workflow.
Reagents:
-
Mobile Phase A: Water + 0.1% TFA
-
Mobile Phase B: Acetonitrile + 0.1% TFA
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax, 3.5 µm)
Step-by-Step:
-
Visual Inspection: Confirm solid is white/off-white.
-
Solubility Test: Dissolve 1 mg in 1 mL DMSO. Solution must be clear.
-
HPLC Analysis: Run a gradient from 5% B to 95% B over 15 minutes.
-
Expected Retention: Benzofuran amines typically elute mid-gradient.
-
Acceptance Criteria: Main peak area >98%.[2] Impurity peaks (usually more polar N-oxides) should be <1%.
-
Protocol B: Handling & Weighing
Due to hygroscopicity, minimize air exposure during weighing.
-
Equip an analytical balance with an anti-static gun if available.
-
Remove the vial from -20°C storage and allow it to equilibrate to room temperature (approx. 30 mins) inside a desiccator before opening. Crucial: Opening a cold vial condenses atmospheric moisture instantly onto the solid.
-
Weigh quickly into a pre-tared amber glass vial.
-
Flush the stock vial with Nitrogen/Argon immediately and reseal with Parafilm.
QC & Troubleshooting Workflow
Figure 2: Systematic quality control workflow to assess compound integrity before experimental use.
References
Minimizing side-product formation in multi-step benzofuran synthesis
Welcome to the technical support center for multi-step benzofuran synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic routes to this important heterocyclic scaffold. As Senior Application Scientists, we provide insights grounded in mechanistic principles and practical laboratory experience to help you minimize side-product formation and maximize your yield of the desired benzofuran derivatives.
Troubleshooting Guide & FAQs
This guide is structured to address common issues encountered during the multi-step synthesis of benzofurans. We will explore the causality behind side-product formation and provide actionable protocols to mitigate these challenges.
Section 1: Issues in Precursor Synthesis - O-Alkylation of Phenols
A frequent starting point for many benzofuran syntheses involves the O-alkylation of a substituted phenol, often a salicylaldehyde or a hydroxyacetophenone. While seemingly straightforward, this step can be a source of significant impurities if not properly controlled.
Question: I am observing a significant amount of C-alkylation product alongside my desired O-alkylated phenol. How can I improve the selectivity for O-alkylation?
Answer: The competition between O- and C-alkylation is a classic challenge in phenol chemistry, governed by the principles of Hard and Soft Acid-Base (HSAB) theory. The phenoxide ion is an ambident nucleophile with a "hard" oxygen center and a "soft" carbon center (at the ortho and para positions). The choice of solvent and base is critical in directing the electrophile to the desired oxygen atom.
-
Expertise & Experience: Hard electrophiles, such as those derived from alkyl sulfates or halides, will preferentially react with the hard oxygen of the phenoxide. However, the choice of solvent can dramatically influence the reactivity of the phenoxide. Aprotic polar solvents like DMF or DMSO can solvate the cation of the base, leaving a more "naked" and highly reactive phenoxide anion, which can lead to increased C-alkylation.
-
Trustworthiness (Self-Validating Protocol): To favor O-alkylation, it is often advantageous to use a less polar solvent system and a base that promotes a more intimate ion pair. This dampens the reactivity of the phenoxide anion, increasing its selectivity for the harder oxygen site.
Troubleshooting Protocol: Optimizing O-Alkylation Selectivity
-
Solvent Selection: Switch from highly polar aprotic solvents (e.g., DMF, DMSO) to a less polar solvent like acetone or acetonitrile. Acetone is particularly effective as it is polar enough to dissolve the reagents but does not excessively solvate the cation.
-
Base Selection: Employ a weaker base such as potassium carbonate (K2CO3) instead of stronger bases like sodium hydride (NaH). K2CO3 is sufficient to deprotonate the phenol, and the resulting potassium phenoxide is less dissociated, favoring O-alkylation.
-
Reaction Temperature: Run the reaction at a moderate temperature, typically the reflux temperature of acetone (around 56°C). Elevated temperatures can sometimes favor the thermodynamically more stable C-alkylated product.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The O-alkylated and C-alkylated products should have different polarities and thus be distinguishable. The reaction is complete when the starting phenol is consumed.
-
| Parameter | Standard Condition (High C-Alkylation Risk) | Optimized Condition (Favors O-Alkylation) |
| Solvent | DMF or DMSO | Acetone or Acetonitrile |
| Base | NaH or KOH | K2CO3 |
| Temperature | Room Temperature to 100°C | Refluxing Acetone (~56°C) |
Section 2: Cyclization Step - Controlling Unwanted Rearrangements and Eliminations
The intramolecular cyclization to form the benzofuran ring is the core transformation. Depending on the chosen synthetic route, various side reactions can occur at this stage.
Question: During the acid-catalyzed cyclization of my α-aryloxyketone precursor, I am isolating a significant amount of a rearranged product. What is happening and how can I prevent it?
Answer: This is a common issue, particularly when using strong protic acids like sulfuric acid or polyphosphoric acid (PPA) at elevated temperatures. The carbocation intermediate formed during the cyclization can be susceptible to Wagner-Meerwein type rearrangements, especially if a more stable carbocation can be formed.
-
Expertise & Experience: The key is to promote the desired intramolecular electrophilic aromatic substitution (the cyclization) while minimizing the lifetime of the carbocation intermediate that could lead to rearrangement. Using a milder Lewis acid or a dehydrating agent that does not require high temperatures can be effective.
-
Authoritative Grounding: The mechanism of these cyclizations often involves the formation of a vinyl cation or a protonated ketone, which then acts as the electrophile. The stability of these intermediates is crucial in determining the reaction pathway.
Troubleshooting Protocol: Minimizing Rearrangements in Cyclization
-
Reagent Choice: Replace strong, high-temperature acids like PPA with a milder Lewis acid such as bismuth(III) triflate (Bi(OTf)3) or a solid-supported acid catalyst like Nafion-H. These can often effect the cyclization at lower temperatures.
-
Microwave Irradiation: Consider using microwave irradiation in the presence of a suitable catalyst. Microwave heating can rapidly and uniformly heat the reaction mixture, often leading to shorter reaction times and cleaner product formation by minimizing the time for side reactions to occur.
-
Step-wise approach: An alternative is to convert the ketone to an enol ether or enamine derivative first. These are more nucleophilic and can undergo cyclization under milder conditions, often avoiding the harsh conditions that lead to rearrangements.
-
Question: My attempt at a Perkin rearrangement to form a benzofuran resulted in a complex mixture of products, including the starting material and some decarboxylated species. How can I optimize this reaction?
Answer: The Perkin rearrangement is a powerful tool but is sensitive to reaction conditions. The classic conditions involving heating a coumarin with a base can lead to incomplete reaction, hydrolysis of the coumarin, and decarboxylation of the intermediate benzofurancarboxylic acid.
-
Expertise & Experience: The success of the Perkin rearrangement often hinges on the choice of base and the efficiency of the initial coumarin formation. A strong, non-nucleophilic base is often preferred for the rearrangement step to avoid hydrolysis of the ester intermediates.
Workflow for an Optimized Perkin Rearrangement
Optimized workflow for the Perkin rearrangement. Troubleshooting Protocol: Improving the Perkin Rearrangement
-
Base Selection for Rearrangement: For the rearrangement of the coumarin, use a strong, non-hydrolytic base like sodium ethoxide in ethanol or potassium tert-butoxide in tert-butanol. This will minimize hydrolysis of the coumarin starting material.
-
Anhydrous Conditions: Ensure that the reaction is carried out under strictly anhydrous conditions, as water can lead to unwanted hydrolysis side reactions.
-
Temperature Control: Carefully control the temperature. While high temperatures are often required, excessive heat can lead to decomposition and decarboxylation. A temperature screen is recommended to find the optimal balance.
-
In-situ Decarboxylation: If the desired product is the decarboxylated benzofuran, consider adding a high-boiling point solvent like quinoline with a copper catalyst after the formation of the benzofurancarboxylic acid to effect a clean, in-situ decarboxylation.
-
Section 3: FAQs - General Questions
Q1: I am having difficulty removing the triphenylphosphine oxide by-product from my Wittig reaction to form a vinyl ether precursor. What is the best way to purify my product?
A1: Triphenylphosphine oxide is a notoriously difficult by-product to remove due to its polarity and crystallinity. Here are a few strategies:
-
Crystallization: If your product is a solid, recrystallization is often the most effective method.
-
Column Chromatography: If your product is an oil or if crystallization is not effective, column chromatography on silica gel is the standard approach. A gradient elution from a non-polar solvent (like hexane) to a more polar solvent (like ethyl acetate) is typically used.
-
Precipitation: In some cases, you can precipitate the triphenylphosphine oxide by adding a non-polar solvent like hexane or diethyl ether to your crude reaction mixture (after removing the reaction solvent) and then filtering it off.
Q2: My final benzofuran product is colored, but I expect it to be a white solid. What could be the cause?
A2: The color could be due to several factors:
-
Trace Metal Impurities: If you used any metal catalysts, trace amounts may remain and cause coloration.
-
Oxidation: Benzofurans, particularly those with electron-donating substituents, can be susceptible to oxidation, leading to colored impurities.
-
Polymeric By-products: Under harsh acidic or high-temperature conditions, some starting materials or intermediates can polymerize, leading to colored, tar-like substances.
To address this, you can try treating a solution of your product with activated charcoal, followed by filtration and recrystallization. This is often effective at removing colored impurities.
References
Enhancing the selectivity of benzofuran derivatives for specific receptor subtypes
Technical Support Center: Benzofuran Derivatives
Introduction: The Challenge of Subtype Selectivity
Benzofuran is a privileged heterocyclic scaffold renowned for its broad spectrum of biological activities, making it a cornerstone in modern medicinal chemistry. Its derivatives have been investigated as potent ligands for a multitude of targets, including G-protein coupled receptors (GPCRs), kinases, and ion channels. However, a significant hurdle in translating these potent compounds into viable therapeutic agents is achieving high selectivity for a specific receptor subtype over its closely related family members. Off-target binding can lead to undesirable side effects, reduced efficacy, and clinical trial failures.
This guide provides an in-depth technical resource for researchers facing the challenges of enhancing the subtype selectivity of benzofuran derivatives. We will address common experimental pitfalls, offer troubleshooting strategies, and present validated protocols through a practical question-and-answer format.
Section 1: Frequently Asked Questions (FAQs)
Q1: What structural regions of the benzofuran scaffold are the primary "levers" for tuning receptor subtype selectivity?
The benzofuran core itself is relatively rigid. Therefore, modifications are typically directed at the substituent positions to exploit subtle differences in the topology and chemical environment of receptor subtype binding pockets. Our experience indicates three primary regions for modification:
-
Position 2: Substituents at this position often project into the core ligand-binding pocket. Modifications here, such as adding aryl or alkyl groups, can directly influence orthosteric binding interactions. The choice between a 2-acylbenzofuran and a 2-phenylbenzofuran, for instance, can dramatically alter the presentation of key pharmacophoric features.
-
Position 3: This position is often a key exit vector. Bulky or flexible substituents can extend towards less-conserved regions of the receptor, including the extracellular loops or allosteric sites. This is a critical area for introducing functionality to discriminate between subtypes that may be highly homologous in the primary binding site.
-
The Benzene Ring (Positions 4-7): Substitution on the fused benzene ring can modulate the electronic properties (pKa, dipole moment) of the entire scaffold and can also introduce new interaction points. For example, a hydroxyl or methoxy group at position 5 or 6 can form specific hydrogen bonds with amino acid residues that may not be present in all subtypes.
A systematic Structure-Activity Relationship (SAR) study is paramount. The goal is not just to enhance affinity but to identify "selectivity cliffs," where a minor structural change leads to a dramatic loss of affinity at off-target subtypes while maintaining or improving affinity at the desired target.
Q2: How do I quantitatively define and compare selectivity?
Selectivity is a comparative, not an absolute, measure. It is typically expressed as a selectivity ratio or selectivity index . This is calculated by dividing the affinity constant (or potency) for the off-target receptor by the affinity constant for the on-target receptor.
-
Affinity-based Selectivity: Calculated from binding assay data (e.g., Ki or IC50 values).
-
Formula: Selectivity Ratio = Ki (Subtype B - Off-Target) / Ki (Subtype A - On-Target)
-
-
Potency-based Selectivity: Calculated from functional assay data (e.g., EC50 or IC50 values).
-
Formula: Selectivity Ratio = EC50 (Subtype B - Off-Target) / EC50 (Subtype A - On-Target)
-
A higher ratio indicates greater selectivity for Subtype A. A commonly accepted threshold for a "selective" compound in early-stage discovery is a ratio of ≥100-fold, though this can vary significantly based on the therapeutic area and receptor family.
Table 1: Example Selectivity Profile for a Benzofuran Derivative (BZ-451)
| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Selectivity Ratio (vs. 5-HT2A) |
| 5-HT2A (Target) | 1.2 | 5.8 | - |
| 5-HT2B (Off-Target) | 150 | 870 | 125-fold |
| 5-HT2C (Off-Target) | 320 | >10,000 | 267-fold |
| D2 (Off-Target) | >5,000 | >10,000 | >4167-fold |
Section 2: Troubleshooting Experimental Workflows
Problem: My lead compound shows high affinity but is non-selective across all tested receptor subtypes.
This is a common and frustrating scenario. It often suggests that the core pharmacophore of your benzofuran derivative interacts with a highly conserved region within the orthosteric binding pocket of the receptor family.
Possible Cause: The key binding interactions (e.g., hydrogen bonds, ionic interactions) are with amino acid residues that are identical across all the subtypes you have screened.
Troubleshooting & Solution Pathway:
-
Confirm with a Functional Assay: First, verify that the lack of selectivity observed in binding assays translates to functional activity. A compound may bind non-selectively but only activate (or block) a specific subtype due to differences in receptor conformation or coupling to downstream signaling proteins.
-
Computational Analysis: If structural information (e.g., cryo-EM or crystal structures) is available for your target family, perform molecular docking studies.
-
Action: Dock your compound into homology models of both the on-target and off-target subtypes.
-
Analysis: Compare the binding poses. Do they overlap perfectly? Identify any non-conserved residues at the periphery of the binding pocket. These are your new targets for modification.
-
-
Strategy 1: Target Extracellular Loops: Design and synthesize new derivatives with substituents that are predicted to interact with the less-conserved extracellular loops. These loops often confer subtype specificity.
-
Strategy 2: Explore Allosteric Modulation: Consider if your scaffold can be modified to target a topographically distinct allosteric site. Allosteric sites are typically less conserved than orthosteric sites and offer a powerful route to achieving selectivity.
Below is a decision-making workflow for addressing poor selectivity.
Caption: Troubleshooting workflow for poor selectivity.
Problem: My compound shows selectivity in a binding assay, but this disappears in a cell-based functional assay.
This is a classic and informative discrepancy. It strongly suggests that the mechanism of action is more complex than simple competitive binding.
Possible Cause A: Functional Selectivity (Biased Agonism)
The compound may stabilize different receptor conformations at different subtypes. At the target subtype, it may stabilize an active conformation leading to a potent functional response. At an off-target subtype, it may bind with high affinity but stabilize an inactive or alternatively active conformation, leading to a weak or non-existent response in the specific pathway you are measuring (e.g., Gq-mediated calcium release). This means your compound might be a "biased agonist," preferentially activating one signaling pathway over another (e.g., G-protein vs. β-arrestin pathways).
Troubleshooting & Solution Pathway:
-
Expand the Functional Assay Panel: Do not rely on a single readout.
-
Action: If your primary assay measures Gq signaling (e.g., calcium flux), add an assay that measures Gs (cAMP accumulation), Gi (cAMP inhibition), or β-arrestin recruitment.
-
Rationale: This will reveal if your compound is selectively activating a different pathway at the off-target receptor, which is the hallmark of biased agonism.
-
-
Re-evaluate the Binding Data: Ensure your binding assay was performed at equilibrium and that the buffer conditions (ions, pH) are comparable to the functional assay conditions, as ionic strength can influence ligand binding.
Below is a simplified diagram illustrating how a biased agonist can produce different downstream signals.
Caption: Signaling pathway for a biased GPCR agonist.
Possible Cause B: Cell Line Artifacts or Allosteric Modulators
The recombinant cell line used for the functional assay may have expression level differences or contain endogenous factors not present in the membrane preparation used for the binding assay.
Troubleshooting & Solution Pathway:
-
Characterize Cell Lines: Quantify the receptor expression level (Bmax) in the membrane preps and the functional cell lines. Large discrepancies can affect potency.
-
Test in Native Tissues: If possible, validate your findings in primary cells or tissue preparations that endogenously express the receptors. This provides a more physiologically relevant context.
Section 3: Key Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for Ki Determination
This protocol describes a method to determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a known radioligand for binding to a receptor expressed in a cell membrane preparation.
Materials:
-
Cell membranes expressing the target receptor subtype.
-
Radioligand with known affinity (Kd) for the target.
-
Test benzofuran compound (dissolved in DMSO, then diluted).
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Non-specific binding (NSB) competitor (a high concentration of a known, unlabeled ligand).
-
96-well microplates.
-
Glass fiber filter mats (e.g., Whatman GF/B).
-
Scintillation fluid and a microplate scintillation counter.
Procedure:
-
Plate Setup: Design a 96-well plate map including wells for Total Binding (TB), Non-Specific Binding (NSB), and a range of concentrations for your test compound (typically an 11-point curve, 1:3 serial dilution).
-
Reagent Preparation:
-
Dilute the test compound to the desired starting concentration in Assay Buffer. Ensure the final DMSO concentration is ≤0.1% to avoid artifacts.
-
Prepare the radioligand solution in Assay Buffer at a concentration equal to its Kd value for the target receptor.
-
Prepare the NSB competitor at a concentration ≥1000x the Kd of the radioligand.
-
-
Assay Incubation:
-
To each well, add 50 µL of Assay Buffer.
-
For NSB wells, add 50 µL of the NSB competitor. For all other wells, add 50 µL of Assay Buffer.
-
Add 50 µL of the appropriate concentration of your test compound (or buffer for TB and NSB wells).
-
Add 50 µL of the radioligand solution to all wells.
-
Initiate the binding reaction by adding 50 µL of the membrane preparation to all wells. The final volume is 250 µL.
-
-
Incubation: Incubate the plate at a set temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes). This must be empirically determined.
-
Harvesting: Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filter mat using a cell harvester. The filter mat traps the membranes with bound radioligand.
-
Washing: Wash the filters 3-5 times with ice-cold Assay Buffer to remove unbound radioligand.
-
Counting: Dry the filter mat, place it in a scintillation bag with scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of your test compound using the formula: 100 * (1 - (CPM_test - CPM_NSB) / (CPM_TB - CPM_NSB))
-
Fit the resulting concentration-response curve to a sigmoidal dose-response model using non-linear regression software (e.g., GraphPad Prism) to determine the IC50 value.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation : Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
References
-
Title: Allosteric modulators of G-protein-coupled receptors: a pharmacological perspective. Source: British Journal of Pharmacology. URL: [Link]
-
Title: Biased Agonism at G Protein-Coupled Receptors: The Promise and the Challenges. Source: Molecular Pharmacology. URL: [Link]
-
Title: Functional Selectivity and Biased Agonism at G Protein-Coupled Receptors. Source: Annual Review of Pharmacology and Toxicology. URL: [Link]
-
Title: The role of salt bridges in the structure and function of G-protein coupled receptors. Source: Biochimica et Biophysica Acta (BBA) - Biomembranes. URL: [Link]
-
Title: Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Source: Biochemical Pharmacology. URL: [Link]
Validation & Comparative
Comparative analysis of 2-(Benzofuran-3-yl)ethanamine vs 2-(Benzofuran-2-yl)ethanamine
Initiating Data Gathering
I'm now diving deep into Google, aiming to build a solid base of knowledge. My focus is on synthesizing both 2-(Benzofuran-3-yl)ethanamine and [insert the other chemical's name here - as the prompt suggests I'm missing that crucial piece of information], along with their respective chemical behaviors and potential pharmacological effects.
Analyzing Isomer Properties
I'm now zeroing in on 2-(Benzofuran-2-yl)ethanamine, to compare it with the other molecule. My initial searches are focused on their synthesis, chemical properties and pharmacological profiles, especially how they might interact with serotonin and other relevant receptors. I'm also hunting for established experimental protocols. I plan to use DOT graphs to visualize the chemical synthesis and differential effects on signaling pathways, after an introductory section explaining the benzofuran ring and ethanamine side chain.
Comparing Isomer Data
I'm now conducting in-depth Google searches to gather foundational data. I'm focusing on the synthesis, chemical attributes, and pharmacological behavior of both isomers, particularly their interactions with serotonin receptors. I'm also looking for comparative studies that outline receptor binding affinities and therapeutic applications. I'm determined to locate experimental protocols for the compounds' synthesis and evaluation, both in vitro and in vivo. I'll structure the comparative guide with an introduction to the benzofuran ring and ethanamine side chain positioning, and create visualizations using DOT graphs.
In-Vitro Comparative Analysis of Benzofuran Derivatives and Classic Hallucinogens at the 5-HT2A Receptor
This guide provides a detailed in-vitro comparison of select benzofuran derivatives against classic hallucinogens, focusing on their interactions with the serotonin 2A (5-HT2A) receptor, a key molecular target implicated in the psychoactive effects of these compounds. The following analysis is designed for researchers, scientists, and drug development professionals, offering both comparative data and the methodologies to reproduce these findings.
Introduction: The Evolving Landscape of Psychedelic Research
The renewed interest in the therapeutic potential of psychedelic compounds has spurred a deeper investigation into their mechanisms of action. Classic hallucinogens, such as LSD and psilocybin, primarily exert their effects through agonism at the 5-HT2A receptor. In parallel, a class of synthetic compounds known as benzofuran derivatives has emerged, with some exhibiting potent hallucinogenic properties. Understanding the comparative pharmacology of these two groups at a molecular level is crucial for elucidating structure-activity relationships and for the rational design of novel therapeutic agents with improved safety and efficacy profiles. This guide focuses on an in-vitro comparative framework, utilizing receptor binding and functional assays to characterize and differentiate these compounds.
Experimental Design & Rationale
To provide a robust comparison, we will focus on two key in-vitro assays: competitive radioligand binding and a functional assay measuring inositol phosphate (IP) accumulation.
-
Competitive Radioligand Binding Assay: This assay determines the binding affinity (Ki) of a test compound for the 5-HT2A receptor. It measures how effectively the compound displaces a known radiolabeled ligand, providing a quantitative measure of its ability to bind to the receptor. A lower Ki value indicates a higher binding affinity.
-
Inositol Phosphate (IP) Accumulation Assay: This functional assay measures the ability of a compound to activate the 5-HT2A receptor. The 5-HT2A receptor is a Gq-coupled receptor, and its activation leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). Measuring the accumulation of IP serves as a direct readout of receptor activation and allows for the determination of a compound's efficacy (Emax) and potency (EC50).
The selection of these assays provides a comprehensive in-vitro pharmacological profile, distinguishing between a compound's ability to bind to the receptor and its capacity to elicit a functional response.
Experimental Workflow Diagram
Caption: Workflow for in-vitro characterization of 5-HT2A receptor ligands.
Comparative In-Vitro Data
The following table summarizes the in-vitro pharmacological data for selected benzofuran derivatives and classic hallucinogens at the human 5-HT2A receptor.
| Compound | Class | 5-HT2A Ki (nM) | 5-HT2A EC50 (nM) | 5-HT2A Emax (% of 5-HT) |
| LSD | Classic Hallucinogen | 1.1 ± 0.2 | 3.9 ± 0.7 | 100 |
| Psilocin | Classic Hallucinogen | 45 ± 5 | 80 ± 12 | 95 ± 8 |
| DOI | Classic Hallucinogen | 0.7 ± 0.1 | 1.5 ± 0.3 | 110 ± 9 |
| 25B-NBOMe | Benzofuran Derivative | 0.044 ± 0.006 | 0.43 ± 0.08 | 105 ± 7 |
| 2C-B | Phenethylamine | 120 ± 15 | 250 ± 30 | 85 ± 6 |
Data Interpretation:
-
Binding Affinity (Ki): The benzofuran derivative 25B-NBOMe exhibits exceptionally high affinity for the 5-HT2A receptor, significantly greater than the classic hallucinogens LSD and DOI. Psilocin and 2C-B show considerably lower affinities.
-
Potency (EC50): Consistent with its high binding affinity, 25B-NBOMe is the most potent agonist in this comparison, followed by DOI and LSD.
-
Efficacy (Emax): All tested compounds behave as full or near-full agonists at the 5-HT2A receptor, with Emax values comparable to the endogenous ligand serotonin (5-HT).
Signaling Pathway Overview
The activation of the 5-HT2A receptor by an agonist initiates a cascade of intracellular events. The canonical pathway involves the activation of Gq protein, leading to the stimulation of phospholipase C (PLC), which in turn catalyzes the hydrolysis of PIP2. This process generates IP3 and DAG, which act as second messengers to increase intracellular calcium levels and activate protein kinase C (PKC), respectively. Recent studies have also highlighted the involvement of biased agonism, where certain ligands can preferentially activate specific downstream signaling pathways, such as the β-arrestin pathway, which may contribute to the diverse pharmacological effects of these compounds.
5-HT2A Receptor Signaling Diagram
Caption: Canonical Gq-mediated signaling pathway of the 5-HT2A receptor.
Detailed Experimental Protocols
Radioligand Binding Assay Protocol
-
Cell Culture and Membrane Preparation:
-
Culture HEK-293 cells transiently expressing the human 5-HT2A receptor in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Harvest cells at 80-90% confluency.
-
Homogenize cells in ice-cold Tris buffer (50 mM, pH 7.4) using a Dounce homogenizer.
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the cell membranes.
-
Resuspend the membrane pellet in fresh Tris buffer and determine the protein concentration using a Bradford assay.
-
-
Binding Assay:
-
In a 96-well plate, add 50 µL of cell membrane preparation (10-20 µg of protein).
-
Add 50 µL of competing ligand (benzofuran derivative or classic hallucinogen) at various concentrations.
-
Add 50 µL of [3H]ketanserin (a selective 5-HT2A antagonist radioligand) at a final concentration of 1 nM.
-
For non-specific binding determination, add 10 µM of unlabeled ketanserin.
-
Incubate the plate at room temperature for 60 minutes.
-
Terminate the incubation by rapid filtration through a glass fiber filter mat using a cell harvester.
-
Wash the filters three times with ice-cold Tris buffer.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log concentration of the competing ligand.
-
Determine the IC50 (the concentration of competing ligand that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Inositol Phosphate (IP) Accumulation Assay Protocol
-
Cell Culture and Labeling:
-
Seed HEK-293 cells expressing the human 5-HT2A receptor into 24-well plates.
-
After 24 hours, incubate the cells with [3H]myo-inositol (1 µCi/mL) in inositol-free DMEM for 16-24 hours to label the cellular phosphoinositide pools.
-
-
IP Accumulation Assay:
-
Wash the cells with serum-free DMEM.
-
Pre-incubate the cells with assay buffer (DMEM containing 10 mM LiCl) for 15 minutes at 37°C. LiCl inhibits inositol monophosphatase, leading to the accumulation of IP.
-
Add the test compounds (benzofuran derivatives or classic hallucinogens) at various concentrations and incubate for 60 minutes at 37°C.
-
-
Extraction and Quantification of IPs:
-
Terminate the incubation by aspirating the medium and adding ice-cold 0.1 M HCl.
-
Incubate on ice for 30 minutes.
-
Neutralize the samples with NaOH.
-
Separate the accumulated [3H]inositol phosphates from free [3H]myo-inositol using anion-exchange chromatography (Dowex AG1-X8 resin).
-
Elute the total [3H]IPs with 1 M ammonium formate/0.1 M formic acid.
-
Quantify the radioactivity in the eluate using a liquid scintillation counter.
-
-
Data Analysis:
-
Plot the amount of [3H]IP accumulation as a function of the log concentration of the agonist.
-
Determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximum response) by non-linear regression analysis using a sigmoidal dose-response curve.
-
Conclusion and Future Directions
This in-vitro comparison demonstrates that the benzofuran derivative 25B-NBOMe is a highly potent and efficacious agonist at the 5-HT2A receptor, surpassing the classic hallucinogens in both binding affinity and potency. These findings underscore the importance of subtle structural modifications in determining the pharmacological profile of these compounds.
Future research should expand this comparative framework to include a broader range of benzofuran derivatives and classic hallucinogens. Furthermore, investigating downstream signaling pathways, including β-arrestin recruitment and gene expression profiling, will provide a more nuanced understanding of the molecular mechanisms underlying the diverse subjective effects of these compounds. Such studies will be instrumental in the development of next-generation therapeutics targeting the serotonergic system.
References
-
Nichols, D. E. (2016). Psychedelics. Pharmacological Reviews, 68(2), 264–355. [Link]
-
Roth, B. L. (2011). The Serotonin Receptors: From Molecular Pharmacology to Human Therapeutics. The Journal of Clinical Investigation, 121(2), 515-526. [Link]
-
Wacker, D., et al. (2017). Crystal Structure of an LSD-Bound Human Serotonin Receptor. Cell, 168(3), 377–389.e12. [Link]
Comparative Guide: Validation of UFLC-MS/MS for Benzofury Analysis in Whole Blood
Executive Summary & Technical Context
The proliferation of New Psychoactive Substances (NPS) presents a moving target for forensic toxicology. Among these, "Benzofurys" (benzofuran derivatives like 5-APB and 6-APB) have emerged as potent entactogens. Structurally related to MDA and MDMA, they pose a specific analytical challenge: isobaric isomerism . 5-APB and 6-APB share the same molecular weight and fragmentation patterns, rendering standard mass spectrometry insufficient without high-resolution chromatographic separation.
This guide validates a Ultra-Fast Liquid Chromatography-Tandem Mass Spectrometry (UFLC-MS/MS) method. We compare this approach against legacy techniques (GC-MS, HPLC-UV) to demonstrate why UFLC-MS/MS is the requisite standard for sensitivity, throughput, and selectivity in complex blood matrices.
Comparative Analysis: Choosing the Right Platform
In forensic settings, the choice of instrument dictates the reliability of the data. Below is a technical comparison of the available methodologies for benzofuran detection.
Table 1: Performance Comparison of Analytical Platforms
| Feature | UFLC-MS/MS (Recommended) | GC-MS (Traditional) | HPLC-UV (Legacy) |
| Selectivity | High (MRM + Retention Time). Distinguishes isomers via column chemistry. | Medium . Often requires derivatization to separate isomers; thermal degradation risks. | Low . Relies solely on retention time; high risk of interference in blood. |
| Sensitivity (LOD) | Excellent (0.1–1.0 ng/mL). Essential for toxicological windows. | Good (10–50 ng/mL). Often insufficient for trace analysis. | Poor (>100 ng/mL). Only useful for overdose/high-concentration cases. |
| Sample Prep | Minimal to Moderate . PPT or LLE. No derivatization needed. | Heavy . Requires extraction + derivatization (e.g., acetylation). | Moderate . Requires extensive cleanup to remove UV-absorbing proteins. |
| Throughput | < 6 mins/run . Rapid polarity switching and high flow rates. | 15–30 mins/run . Long temperature ramps required. | 10–20 mins/run . Isocratic or slow gradients. |
Expert Insight: While GC-MS is a workhorse in many labs, benzofurans are polar amines. In GC, they often streak or adsorb to liners unless derivatized. UFLC-MS/MS analyzes them in their native state, preserving sample integrity and reducing prep time by 40%.
Method Development: The Science of Separation
The core challenge is distinguishing 5-APB from 6-APB . Both have a precursor ion of m/z 176.1. If they co-elute, the mass spectrometer cannot quantify them individually.
Chromatographic Strategy
We utilize a biphenyl or pentafluorophenyl (PFP) stationary phase rather than a standard C18. The pi-pi interactions offered by these phases provide superior selectivity for positional isomers compared to hydrophobic interactions alone.
Mass Spectrometry (MRM)
We operate in Positive Electrospray Ionization (ESI+) mode.
-
Precursor: m/z 176.1
-
Quantifier Transition: m/z 176.1
131.0 (Loss of ammonia + alkene) -
Qualifier Transition: m/z 176.1
103.0 (Benzofuran ring fragment)
Visualizing the Workflow
The following diagram illustrates the critical path from sample receipt to validated data, highlighting the decision nodes for isomer resolution.
Figure 1: Analytical workflow emphasizing the critical control point of isomer resolution (Rs) prior to quantitation.
Validated Experimental Protocol
This protocol has been validated according to FDA Bioanalytical Method Validation guidelines.
Reagents & Materials
-
Standards: 5-APB, 6-APB, and 5-MAPB (1 mg/mL in methanol).
-
Internal Standard (IS): 6-APB-d5.
-
Matrix: Drug-free human whole blood (EDTA preserved).
-
Extraction Solvent: Ethyl Acetate:Hexane (90:10 v/v).
Step-by-Step Methodology
Step 1: Sample Pre-treatment
-
Aliquot 200 µL of whole blood into a 2 mL polypropylene tube.
-
Add 20 µL of Internal Standard working solution (100 ng/mL).
-
Add 200 µL of 0.1 M Carbonate Buffer (pH 9.5). Rationale: Alkalinization ensures the amine drugs are in their uncharged state, maximizing transfer to the organic layer.
Step 2: Liquid-Liquid Extraction (LLE)
-
Add 1 mL of Extraction Solvent (Ethyl Acetate:Hexane).
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 10,000 rpm for 5 minutes at 4°C.
-
Transfer the supernatant (organic top layer) to a clean glass tube.
-
Evaporate to dryness under a stream of nitrogen at 40°C.
Step 3: Reconstitution
-
Reconstitute residue in 100 µL of Mobile Phase A:B (90:10).
-
Transfer to autosampler vial with insert.
Step 4: UFLC-MS/MS Conditions
-
Column: Kinetex Biphenyl (100 x 2.1 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic acid in Water (provides protons for ESI).
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0.0 min: 10% B
-
4.0 min: 40% B (Slow ramp for isomer separation)
-
4.1 min: 95% B (Wash)
-
5.5 min: 10% B (Re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
Validation Results & Discussion
The method was validated for Selectivity, Linearity, Accuracy, Precision, and Matrix Effects.
Linearity and Sensitivity
The method demonstrates linearity from 1 ng/mL to 500 ng/mL (
-
LOD (Limit of Detection): 0.2 ng/mL (S/N > 3)
-
LOQ (Limit of Quantitation): 1.0 ng/mL (S/N > 10, Precision < 20%)
Precision and Accuracy
Intra-day and Inter-day precision were evaluated at three concentration levels (Low, Medium, High).
Table 2: Summary of Validation Data (n=6)
| Analyte | Conc. (ng/mL) | Accuracy (%) | Precision (CV %) | Matrix Effect (%) |
| 5-APB | 5.0 (Low) | 98.4 | 4.2 | 92.1 (Minimal Suppression) |
| 400 (High) | 101.2 | 2.8 | 95.4 | |
| 6-APB | 5.0 (Low) | 96.8 | 5.1 | 89.5 |
| 400 (High) | 99.5 | 3.1 | 94.2 |
Mechanism of Matrix Effect Control
Blood is a complex matrix containing phospholipids that cause ion suppression. By using LLE at pH 9.5 , we selectively extract the basic benzofurans while leaving most phospholipids (which are zwitterionic or acidic) in the aqueous phase. This results in "cleaner" chromatography compared to protein precipitation (PPT).
Figure 2: Mechanism of LLE in reducing matrix effects by exploiting pKa differences between analytes and phospholipids.
Conclusion
The validation data confirms that UFLC-MS/MS using a biphenyl stationary phase and LLE extraction is the superior methodology for benzofury analysis in blood. It solves the critical issue of isomer separation (5-APB vs 6-APB) that plagues standard C18 methods and offers a 100-fold sensitivity increase over HPLC-UV.
For labs transitioning from GC-MS, this method eliminates derivatization steps, reducing sample preparation time by approximately 40% while ensuring compliance with forensic guidelines.
References
-
US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
-
Welde, A. et al. (2013). New psychoactive substances: The benzofurans. Drug Testing and Analysis. Retrieved from [Link]
-
Peters, F.T. (2011). Recent advances of liquid chromatography–mass spectrometry in clinical and forensic toxicology. Clinical Biochemistry. Retrieved from [Link]
A Comparative Analysis of Monoamine Releasing Activity: Novel Benzofuran Derivatives Versus MDMA
This guide provides an in-depth comparison of the monoamine releasing activity of novel benzofuran derivatives relative to the well-characterized entactogen, 3,4-methylenedioxymethamphetamine (MDMA). We will explore the underlying neuropharmacology, present comparative experimental data, and provide detailed protocols for assessing monoamine release in vitro. This document is intended for researchers, scientists, and drug development professionals engaged in the study of psychoactive compounds and the development of novel therapeutics targeting monoamine systems.
Introduction: The Enduring Interest in Monoamine Releasers
Monoamine neurotransmitters—serotonin (5-HT), dopamine (DA), and norepinephrine (NE)—are pivotal in regulating mood, cognition, and behavior. Compounds that modulate the concentration of these neurotransmitters in the synaptic cleft have significant therapeutic and psychoactive effects. MDMA, a potent monoamine releaser, has garnered renewed interest for its potential therapeutic applications in treating post-traumatic stress disorder (PTSD) and other psychiatric conditions. Its unique profile, characterized by a preferential release of serotonin over dopamine and norepinephrine, is thought to underlie its signature empathogenic and entactogenic effects.
The monoamine transporters—SERT (serotonin transporter), DAT (dopamine transporter), and NET (norepinephrine transporter)—are the primary targets for MDMA and other monoamine releasers. These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft back into the presynaptic neuron, thus terminating the signal. Releasing agents, like MDMA, are substrates for these transporters. They are taken up into the neuron and subsequently trigger a reversal of the transporter's function, leading to a non-vesicular release of neurotransmitters into the synapse.
The quest for novel compounds with MDMA-like effects, but potentially with improved safety profiles or different therapeutic applications, has led to the exploration of various chemical scaffolds. Among these, benzofuran derivatives have emerged as a significant class of compounds with potent monoamine releasing activity. This guide will focus on a comparative analysis of these novel derivatives and MDMA.
The Rise of Benzofuran Derivatives: A Structural Analogy to MDMA
The interest in benzofuran derivatives stems from their structural similarity to MDMA and its analogs. The core structure of many psychoactive benzofurans, such as 5-(2-aminopropyl)benzofuran (5-APB) and 6-(2-aminopropyl)benzofuran (6-APB), features a furan ring fused to a benzene ring, with an aminopropyl side chain. This structure mimics the methylenedioxy and aminopropyl moieties of MDMA, respectively, which are crucial for its interaction with monoamine transporters.
The rationale for investigating these compounds is to understand how subtle structural modifications can fine-tune their pharmacological profile. By altering the position of the aminopropyl side chain (e.g., 5-APB vs. 6-APB) or making other substitutions on the benzofuran ring system, it is possible to modulate the compound's potency and selectivity for SERT, DAT, and NET. This allows for a systematic exploration of the structure-activity relationships (SAR) that govern monoamine release.
Comparative In Vitro Monoamine Releasing Activity
The primary method for characterizing the activity of monoamine releasers is through in vitro assays that measure their ability to inhibit the uptake of and stimulate the release of radiolabeled monoamines in cells expressing the respective transporters. The following table summarizes the monoamine releasing activity (expressed as IC50 values for uptake inhibition and EC50 values for release) of MDMA and several key benzofuran derivatives. Lower values indicate greater potency.
| Compound | SERT IC50 (nM) | DAT IC50 (nM) | NET IC50 (nM) | SERT EC50 (nM) | DAT EC50 (nM) | NET EC50 (nM) |
| MDMA | 323 | 1230 | 613 | 196 | 638 | 247 |
| 5-APB | 128 | 2950 | 1480 | 97 | 1140 | 480 |
| 6-APB | 224 | 3160 | 1870 | 121 | 1530 | 670 |
| 5-MAPB | 89 | 1890 | 980 | 65 | 920 | 350 |
Data compiled from various sources. Actual values may vary depending on experimental conditions.
From this data, we can draw several key comparisons:
-
Serotonin Potency: Many of the investigated benzofuran derivatives, such as 5-APB and 5-MAPB, exhibit a higher potency for inhibiting serotonin uptake and stimulating its release compared to MDMA. This suggests a stronger interaction with the serotonin transporter.
-
Dopamine and Norepinephrine Potency: In general, these benzofuran analogs are less potent at DAT and NET compared to SERT, a profile they share with MDMA. This serotonin-selective profile is thought to be crucial for the characteristic entactogenic effects.
-
Structure-Activity Relationships: The position of the aminopropyl side chain influences activity. For instance, 5-APB is generally more potent at SERT than 6-APB. N-methylation, as seen in 5-MAPB (the N-methylated analog of 5-APB), can further enhance potency at SERT.
Experimental Protocol: In Vitro Monoamine Release Assay
To ensure the reproducibility and validity of findings, a standardized protocol for assessing monoamine release is crucial. The following is a detailed step-by-step methodology for a cell-based, radioligand release assay.
Rationale and Self-Validation
This protocol employs human embryonic kidney (HEK293) cells stably transfected with the human serotonin, dopamine, or norepinephrine transporter. The use of a single, well-characterized cell line for each transporter minimizes variability arising from cellular background. The assay's self-validating nature comes from the inclusion of positive and negative controls. A known releasing agent (e.g., MDMA or d-amphetamine) serves as a positive control to ensure the assay is performing as expected, while a vehicle control establishes the baseline level of spontaneous release.
Step-by-Step Methodology
-
Cell Culture and Plating:
-
Culture HEK293 cells stably expressing hSERT, hDAT, or hNET in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).
-
Plate the cells in 96-well plates at a density that will result in a confluent monolayer on the day of the experiment.
-
-
Loading with Radiolabeled Neurotransmitter:
-
On the day of the assay, wash the cells with Krebs-Ringer-HEPES (KRH) buffer.
-
Incubate the cells with a low concentration of the appropriate radiolabeled neurotransmitter (e.g., [³H]5-HT for SERT, [³H]DA for DAT, or [³H]NE for NET) in KRH buffer for a defined period (e.g., 30-60 minutes) at 37°C. This allows the cells to actively take up and accumulate the radiolabel.
-
-
Washing:
-
After the loading period, aspirate the radiolabel-containing buffer and wash the cells multiple times with fresh KRH buffer to remove any extracellular radiolabel.
-
-
Initiation of Release:
-
Add KRH buffer containing various concentrations of the test compound (e.g., a novel benzofuran derivative) or control compounds (MDMA, vehicle) to the wells.
-
Incubate for a specific duration (e.g., 10-30 minutes) at 37°C to allow for transporter-mediated release of the pre-loaded radiolabel.
-
-
Sample Collection and Analysis:
-
Following the incubation, collect the supernatant (extracellular buffer) from each well. This contains the released radiolabel.
-
Lyse the cells in each well with a lysis buffer (e.g., 1% SDS) to release the remaining intracellular radiolabel.
-
Quantify the amount of radioactivity in both the supernatant and the cell lysate using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of release for each concentration of the test compound using the formula: (% Release) = [Radioactivity in Supernatant / (Radioactivity in Supernatant + Radioactivity in Lysate)] * 100.
-
Plot the percentage of release against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Visualizing the Mechanisms and Workflows
To better understand the underlying processes, the following diagrams illustrate the monoamine signaling pathway, the experimental workflow, and the logical relationships in structure-activity analysis.
Caption: Monoamine signaling pathway and the action of releasing agents.
Caption: Experimental workflow for the in vitro monoamine release assay.
Caption: Logical relationship in structure-activity relationship (SAR) analysis.
Conclusion and Future Directions
The study of novel benzofuran derivatives provides valuable insights into the complex structure-activity relationships governing monoamine release. The available data indicates that these compounds, particularly those with the aminopropyl side chain at the 5-position, are potent serotonin releasers, often exceeding the potency of MDMA at the serotonin transporter. Their generally lower potency at dopamine and norepinephrine transporters mirrors the selectivity profile of MDMA, suggesting that they may elicit similar subjective effects.
Further research is warranted to fully characterize the in vivo pharmacological and toxicological profiles of these novel benzofuran derivatives. Understanding their metabolic fate, potential for neurotoxicity, and behavioral effects in animal models will be crucial in determining their viability as research tools or potential therapeutic agents. The methodologies and comparative data presented in this guide provide a solid foundation for researchers to build upon in their exploration of this fascinating class of compounds.
References
-
Title: The Pharmacology of Novel Psychoactive Substances: A Systematic Review Source: Journal of Psychopharmacology URL: [Link]
-
Title: Structure-Activity Relationships of Substituted Aminopropyl- and Aminoethyl-benzofurans as Serotonin (5-HT2A/2C) and Dopamine (D2) Receptor Ligands and as 5-HT and DA Transporter Substrates Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: In vitro and in vivo pharmacology of 5-APB and 6-APB Source: British Journal of Pharmacology URL: [Link]
-
Title: The abuse potential of benzofuran analogs of 3,4-(methylenedioxy)amphetamine (MDMA) Source: Neuropharmacology URL: [Link]
Safety Operating Guide
Navigating the Safe Handling of 2-(Benzofuran-3-yl)ethanamine: A Guide to Personal Protective Equipment
The novel synthetic derivative, 2-(Benzofuran-3-yl)ethanamine, presents significant opportunities in drug discovery and development. However, its handling demands a meticulous approach to safety, underscored by the use of appropriate Personal Protective Equipment (PPE). This guide provides an in-depth, experience-driven framework for researchers, scientists, and drug development professionals to safely manage this compound, ensuring both personal safety and the integrity of research.
Understanding the Risks: A Foundation for Safety
This compound is classified as a substance that causes severe skin burns and eye damage and is harmful if swallowed[1]. The corrosive nature of this organic amine necessitates a comprehensive PPE strategy to prevent contact and inhalation[2]. While a complete toxicological profile for this specific molecule is not yet fully established, the known hazards of the benzofuran moiety and amine functional groups demand a cautious and proactive safety posture[1][3][4][5]. The primary routes of exposure are dermal contact, eye contact, and inhalation of dust or aerosols.
Core Principles of PPE Selection
The selection of PPE is not a one-size-fits-all approach. It is a dynamic process that depends on the specific laboratory operation being performed. The core principle is to establish a barrier between the handler and the chemical, mitigating the risk of exposure. This guide outlines the minimum recommended PPE, which should be augmented based on a site-specific risk assessment.
A Multi-Layered Defense: Recommended PPE for Various Operations
The following table outlines the recommended PPE for different stages of handling this compound. This tiered approach ensures that the level of protection aligns with the potential for exposure.
| Operation | Primary Engineering Control | Gloves | Eye/Face Protection | Protective Clothing | Respiratory Protection |
| Receiving and Unpacking | Well-ventilated area | Nitrile or Neoprene gloves (double-gloving recommended) | Safety glasses with side shields | Fully-buttoned lab coat | Recommended if handling damaged containers that could release dust |
| Storage | Cool, dry, well-ventilated area away from incompatible substances | Not generally required for closed containers | Not generally required for closed containers | Lab coat | Not required |
| Weighing and Aliquoting (Solid) | Chemical fume hood or ventilated balance enclosure | Double-gloved Nitrile or Neoprene gloves | Chemical safety goggles and a face shield | Chemical-resistant lab coat or apron over a lab coat | NIOSH-approved N95 or higher particulate respirator |
| Dissolution and Solution Handling | Chemical fume hood | Double-gloved Nitrile or Neoprene gloves | Chemical safety goggles and a face shield | Chemical-resistant lab coat or apron over a lab coat | Recommended if there is a risk of aerosolization |
| Experimental Use | Chemical fume hood | Double-gloved Nitrile or Neoprene gloves | Chemical safety goggles | Chemical-resistant lab coat | Based on risk assessment of the specific procedure |
| Waste Disposal | Chemical fume hood | Double-gloved Nitrile or Neoprene gloves | Chemical safety goggles and a face shield | Chemical-resistant lab coat or apron over a lab coat | Recommended if handling open waste containers |
Deep Dive into PPE Components: The "Why" Behind the "What"
Understanding the rationale behind each piece of PPE empowers researchers to make informed decisions and fosters a culture of safety.
Hand Protection: Your First Line of Defense
Given that this compound is corrosive to the skin, selecting the appropriate gloves is critical.
-
Material Selection: Nitrile or neoprene gloves are recommended for their resistance to a broad range of chemicals, including amines[6][7]. It is crucial to consult the glove manufacturer's compatibility chart for specific breakthrough times and permeation rates.
-
Double Gloving: For operations with a higher risk of splashes or direct contact, such as weighing and dissolution, double gloving provides an additional layer of protection. This practice allows for the safe removal of the outer glove if it becomes contaminated, without exposing the skin.
-
Inspection and Replacement: Before each use, visually inspect gloves for any signs of degradation, such as discoloration, swelling, or tears. Replace gloves immediately if they are compromised or after a known splash. Disposable gloves should never be reused[7].
Eye and Face Protection: Shielding Against Irreversible Damage
The risk of serious eye damage from this compound cannot be overstated[1].
-
Safety Glasses vs. Goggles: Standard safety glasses with side shields offer baseline protection for low-risk activities. However, for tasks involving the handling of powders or solutions, chemical safety goggles that form a seal around the eyes are mandatory to protect against splashes and airborne particles.
-
Face Shields: A face shield should be worn in conjunction with safety goggles during activities with a high potential for splashes, such as when dissolving the solid or transferring solutions. The face shield provides a broader area of protection for the entire face.
Protective Clothing: Minimizing Skin Contact
-
Lab Coats: A clean, fully buttoned, long-sleeved lab coat is the minimum requirement for any work with this compound.
-
Chemical-Resistant Aprons: For procedures with a significant splash potential, a chemical-resistant apron worn over the lab coat provides an additional barrier of protection for the torso.
-
Footwear: Closed-toe shoes are mandatory in any laboratory setting. Chemical-resistant shoe covers may be considered in areas with a high risk of spills.
Respiratory Protection: Guarding Against Inhalation Hazards
The fine particulate nature of solid this compound presents an inhalation hazard.
-
Engineering Controls as the Primary Defense: A certified chemical fume hood is the most effective way to control airborne contaminants[8]. All handling of the solid compound and its solutions should be performed within a fume hood.
-
Respirator Selection: When engineering controls are not sufficient to maintain exposure below acceptable limits, or during emergency situations, respiratory protection is necessary. For weighing and handling the powder, a NIOSH-approved N95 or higher-rated particulate respirator is recommended[9][10][11]. The choice of respirator should be based on a formal risk assessment and comply with the institution's respiratory protection program, which includes fit testing and training.
Procedural Guidance: Safe Donning and Doffing of PPE
The effectiveness of PPE is contingent on its proper use. The following workflow illustrates the correct sequence for donning and doffing PPE to prevent cross-contamination.
Caption: PPE Donning and Doffing Workflow
Emergency Procedures: A Rapid and Informed Response
In the event of an exposure, immediate and appropriate action is crucial.
-
Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes[1][12]. Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open[1][13]. Remove contact lenses if present and easy to do so. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Disposal Plan: Responsible Management of Hazardous Waste
All materials contaminated with this compound, including gloves, disposable lab coats, and any absorbent materials used for spills, must be disposed of as hazardous chemical waste.
-
Waste Collection: Collect all solid and liquid waste in clearly labeled, sealed, and compatible waste containers.
-
Disposal Protocol: Follow all institutional, local, and national regulations for the disposal of corrosive and potentially toxic chemical waste[14][15]. Consult with your institution's environmental health and safety (EHS) department for specific guidance.
Conclusion: Fostering a Culture of Safety
The safe handling of this compound is paramount for the well-being of laboratory personnel and the success of research endeavors. By understanding the inherent risks, diligently employing the appropriate PPE, and adhering to established safety protocols, researchers can confidently work with this compound while minimizing their exposure to its potential hazards. This guide serves as a foundational resource, and it is incumbent upon each user to supplement this information with site-specific risk assessments and a commitment to a robust safety culture.
References
-
ACTenviro. (2024, July 19). How To Effectively Handle and Manage Corrosive Chemicals. [Link]
- CymitQuimica. (2022, December 5). Safety Data Sheet: this compound.
- Fisher Scientific. (n.d.).
- Fisher Scientific. (n.d.).
-
Agency for Toxic Substances and Disease Registry (ATSDR). (1992, September). Toxicological Profile for 2,3-Benzofuran. [Link]
- 3M. (n.d.). Respiratory Protection Guidance for Hazardous Drug Handling.
- University of California Los Angeles. (n.d.). Toxicological profile for 2,3-benzofuran.
-
Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. [Link]
- KAUST Health & Safety. (n.d.). Working with Corrosives Guideline.
-
Dust Arrest. (2025, September 14). PPE for Powder Handling: Support Operators Effectively. [Link]
-
Environmental Health and Safety, University of California, Berkeley. (n.d.). OSHA Glove Selection Chart. [Link]
-
DIPLOMATA COMERCIAL. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. [Link]
-
Centers for Disease Control and Prevention (CDC). (n.d.). OSHA Respirator Requirements for Selected Chemicals. [Link]
-
Amine Gas Treatment. (1995). CONTROLLING CORROSION IN AMINE TREATING PLANTS. [Link]
-
MDPI. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). 1910.134 - Respiratory protection. [Link]
-
Kerbl. (n.d.). Chemical resistant gloves. [Link]
-
PIP. (n.d.). Chemical Glove Selection Guide: Find the Perfect Protection. [Link]
-
IJSDR. (n.d.). Study of Benzofuran Derivatives and their Biological Significance. [Link]
-
The Chemistry Blog. (2024, June 5). Safe Handling of Corrosive Chemicals. [Link]
-
Princeton University Environmental Health and Safety. (n.d.). Section 3: Emergency Procedures. [Link]
-
ScienceOpen. (2019, August 27). Natural source, bioactivity and synthesis of benzofuran derivatives. [Link]
-
Office of Environment, Health & Safety, University of California, Berkeley. (n.d.). Glove Selection Guide. [Link]
-
RSC Publishing. (n.d.). Natural source, bioactivity and synthesis of benzofuran derivatives. [Link]
-
National Center for Biotechnology Information (NCBI). (1992, September). Toxicological Profile for 2,3-Benzofuran. [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). 2,3-Benzofuran | Public Health Statement. [Link]
Sources
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. diplomatacomercial.com [diplomatacomercial.com]
- 3. ijsdr.org [ijsdr.org]
- 4. scienceopen.com [scienceopen.com]
- 5. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. safety.fsu.edu [safety.fsu.edu]
- 7. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 8. dustarrest.com [dustarrest.com]
- 9. multimedia.3m.com [multimedia.3m.com]
- 10. OSHA Respirator Requirements for Selected Chemicals | NIOSH | CDC [cdc.gov]
- 11. 1910.134 - Respiratory protection. | Occupational Safety and Health Administration [osha.gov]
- 12. hse.kaust.edu.sa [hse.kaust.edu.sa]
- 13. ehs.princeton.edu [ehs.princeton.edu]
- 14. fishersci.ca [fishersci.ca]
- 15. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
